Pogostone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-7(2)4-5-9(13)11-10(14)6-8(3)16-12(11)15/h6-7,14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFJTORMMHWKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)CCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019967 | |
| Record name | Pogostone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dhelwangin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23800-56-8 | |
| Record name | Pogostone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23800-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dhelwangin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023800568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pogostone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DHELWANGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG8U8GA5EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dhelwangin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41 - 41.6 °C | |
| Record name | Dhelwangin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pogostone's Mechanism of Action Against Candida albicans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a wide spectrum of diseases from superficial mucosal infections to life-threatening systemic candidiasis. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Pogostone, a natural α-pyrone compound isolated from the medicinal plant Pogostemon cablin (Blanco) Benth, has demonstrated promising antifungal activity against C. albicans.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against C. albicans, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed molecular interactions and experimental workflows.
Antifungal Activity of this compound against Candida albicans
This compound exhibits potent fungicidal activity against a range of clinical isolates of C. albicans, including those resistant to fluconazole.[5] The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values from various studies are summarized below.
| Strain Type | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |
| Fluconazole-resistant C. albicans | 3.1 - 50 | 50 - 400 | [5] |
| Clinical C. albicans isolates | 12 - 97 | 49 - 97 | [3] |
Table 1: Antifungal Susceptibility of Candida albicans to this compound. This table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) ranges of this compound against various strains of C. albicans.
Core Mechanism of Action
While the precise molecular targets of this compound in C. albicans are still under investigation, current evidence points towards a multi-faceted mechanism of action primarily centered on the disruption of cell membrane integrity and the induction of oxidative stress.
Cell Membrane Disruption
Studies on the essential oil of Pogostemon cablin, of which this compound is a major component, suggest that it does not act on the fungal cell wall.[1] However, there are indications that this compound may interact with ergosterol, a crucial component of the fungal cell membrane, leading to membrane disruption. This is supported by observations of morphological changes, such as the appearance of irregular hollows on the cell surface, destruction of internal organelles, and eventual cell bursting after treatment with pogostemon oil.[6]
Induction of Reactive Oxygen Species (ROS)
A key aspect of this compound's antifungal activity appears to be the induction of intracellular reactive oxygen species (ROS). While direct quantitative data for this compound-induced ROS in C. albicans is not yet available in the literature, this mechanism is a common feature of many natural antifungal compounds.[7][8] The accumulation of ROS leads to oxidative damage of cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.
Inhibition of Virulence Factors
This compound has been shown to inhibit key virulence factors in C. albicans, namely biofilm formation and the yeast-to-hyphal transition.
-
Biofilm Inhibition: The formation of biofilms is a critical virulence factor for C. albicans, contributing to antifungal drug resistance. While specific quantitative data on the percentage of biofilm inhibition by this compound is not yet published, the disruption of the cell membrane and induction of ROS are known to interfere with biofilm integrity.
-
Hyphal Formation Inhibition: The transition from yeast to hyphal morphology is essential for tissue invasion and pathogenesis. The disruption of cellular processes by this compound likely interferes with the signaling pathways that regulate this morphological switch.
Proposed Signaling Pathway
Based on the observed effects and the known signaling pathways in C. albicans, a proposed mechanism of action for this compound is illustrated below. It is important to note that direct experimental evidence linking this compound to the modulation of these specific pathways is still needed.
Figure 1: Proposed Mechanism of Action of this compound against C. albicans
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antifungal activity and mechanism of action of this compound against C. albicans.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.
-
Materials:
-
Candida albicans strain
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a standardized inoculum of C. albicans (e.g., 1-5 x 10^6 CFU/mL).
-
Serially dilute the this compound stock solution in the growth medium in the wells of the 96-well plate to achieve a range of final concentrations.
-
Inoculate each well with the fungal suspension to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
-
Figure 2: Workflow for Antifungal Susceptibility Testing
Biofilm Inhibition Assay (XTT Reduction Assay)
This protocol quantifies the inhibitory effect of this compound on C. albicans biofilm formation.
-
Materials:
-
Candida albicans strain
-
Biofilm growth medium (e.g., RPMI-1640)
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Plate reader
-
-
Procedure:
-
Prepare a standardized inoculum of C. albicans (e.g., 1 x 10^7 CFU/mL).
-
Add the inoculum to the wells of the microtiter plate and incubate for a pre-adhesion period (e.g., 90 minutes at 37°C).
-
Wash the wells with PBS to remove non-adherent cells.
-
Add fresh medium containing various concentrations of this compound to the wells.
-
Incubate the plates for 24-48 hours at 37°C to allow for biofilm formation.
-
Wash the wells with PBS to remove planktonic cells.
-
Add the XTT-menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader. The colorimetric change is proportional to the metabolic activity of the biofilm.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
-
Figure 3: Workflow for Biofilm Inhibition Assay
Hyphal Formation Inhibition Assay
This protocol assesses the effect of this compound on the yeast-to-hyphal transition.
-
Materials:
-
Candida albicans strain
-
Hypha-inducing medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound stock solution
-
Sterile multi-well plates
-
Inverted microscope
-
-
Procedure:
-
Prepare a standardized yeast cell suspension of C. albicans.
-
Inoculate the hypha-inducing medium containing various concentrations of this compound with the yeast suspension.
-
Incubate the plates at 37°C for several hours (e.g., 2-4 hours).
-
At different time points, observe the morphology of the cells using an inverted microscope.
-
Quantify the percentage of germ tube formation or the length of hyphae in treated versus untreated cells.
-
Reactive Oxygen Species (ROS) Detection
This protocol measures the generation of intracellular ROS in C. albicans upon treatment with this compound.
-
Materials:
-
Candida albicans strain
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable fluorescent probe for ROS
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Grow C. albicans to the desired growth phase.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and incubate with DCFH-DA for a specific period to allow for probe uptake.
-
Wash the cells to remove excess probe.
-
Treat the cells with different concentrations of this compound.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or visualize the fluorescence using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
-
Future Directions
While this compound shows significant promise as an antifungal agent, further research is required to fully elucidate its mechanism of action. Key areas for future investigation include:
-
Transcriptomic and Proteomic Analyses: To identify the specific genes and proteins that are differentially expressed in C. albicans upon treatment with this compound. This will provide insights into the affected signaling pathways.
-
Molecular Docking Studies: To predict the binding affinity of this compound to potential molecular targets, such as enzymes in the ergosterol biosynthesis pathway.[3]
-
Quantitative Analysis of Virulence Factor Inhibition: To obtain precise data on the dose-dependent inhibition of biofilm formation and hyphal growth.
-
In Vivo Efficacy and Toxicity Studies: To further evaluate the therapeutic potential and safety profile of this compound in animal models of candidiasis.[4][5]
Conclusion
This compound is a promising natural compound with potent fungicidal activity against Candida albicans. Its mechanism of action appears to involve the disruption of cell membrane integrity and the induction of oxidative stress, leading to the inhibition of key virulence factors and ultimately cell death. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research into this promising antifungal agent, with the ultimate goal of developing new therapeutic strategies to combat candidiasis.
References
- 1. Crystal violet staining to quantify Candida adhesion to epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Candida albicans activity and pharmacokinetics of this compound isolated from Pogostemonis Herba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pogostemon cablin Constituents: A Promising Source of Natural Fungicides and Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic analysis uncovers the modulation of ergosterol, sphingolipid and oxidative stress pathway by myristic acid impeding biofilm and virulence in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]
Biological Activity Screening of Pogostone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of Pogostone, a key bioactive constituent isolated from Pogostemon cablin (Patchouli). The document details its multifaceted pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways.
Antimicrobial Activity
This compound has demonstrated significant activity against a broad spectrum of pathogenic microbes, including fungi and bacteria. Its efficacy extends to drug-resistant strains, highlighting its potential as a novel antimicrobial agent.
Antifungal Activity
This compound exhibits potent antifungal properties, particularly against Candida albicans, a common opportunistic fungal pathogen.[1][2]
Table 1: Antifungal Activity of this compound against Candida albicans
| Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Fungicidal Concentration (MFC) (μg/mL) | Reference |
| C. albicans (various strains) | 12 - 97 | 49 - 97 | [1] |
| C. parapsilosis & C. albicans (clinical strains) | 4 - 16 | 4 - 16 | [2] |
Antibacterial Activity
Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria.[3][4] Notably, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
Table 2: In Vitro Antibacterial Activity of this compound
| Bacterial Type | Organism | MIC Range (μg/mL) | Reference |
| Gram-positive | 35 strains including Corynebacterium xerosis and MRSA | 0.098 - 800 (as low as <0.098 for some) | [3] |
| Gram-negative | 48 strains including Chryseobacterium indologenes and Escherichia coli | 0.098 - 1600 (as low as <0.098 for some) | [3] |
In addition to its direct antibacterial effects, this compound has been shown to act synergistically with conventional antibiotics like colistin against colistin-resistant bacteria carrying the MCR-1 gene.[5]
Table 3: In Vivo Antibacterial Activity of this compound in Mice
| Infected Pathogen | This compound Dosage (mg/kg) | Protection Rate (%) | Reference |
| Escherichia coli | 25 | 60 | [3] |
| 50 | 90 | [3] | |
| 100 | 90 | [3] | |
| MRSA | 50 | 50 | [3] |
| 100 | 60 | [3] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[6]
Table 4: Anti-inflammatory Effects of this compound
| Pro-inflammatory Mediator | Effect of this compound | Reference |
| TNF-α | Inhibition of protein and mRNA expression | [6] |
| IL-6 | Inhibition of protein and mRNA expression | [6] |
| IL-1β | Inhibition of protein and mRNA expression | [6] |
| Nitric Oxide (NO) | Inhibition of production | [6] |
| Prostaglandin E2 (PGE2) | Inhibition of production | [6] |
The anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway and the phosphorylation of JNK and p38 MAPK.[6]
Anticancer Activity
This compound has emerged as a potential therapeutic agent for various cancers, primarily by inducing apoptosis and autophagy in cancer cells.
Cytotoxicity against Cancer Cell Lines
This compound exhibits selective cytotoxicity against cancer cells while being less harmful to normal cells.[7]
Table 5: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μg/mL) | Reference |
| HCT116 | Colorectal Carcinoma | 18.7 ± 1.93 | [8] |
Induction of Apoptosis and Autophagy
This compound's anticancer effects are mediated through the induction of programmed cell death (apoptosis) and autophagy.[8][9] This is achieved by modulating key signaling pathways such as the PI3K/Akt/mTOR axis and regulating the expression of apoptosis-related proteins.[8][9]
In human colorectal carcinoma HCT116 cells, this compound induces autophagy and apoptosis by up-regulating the expression of LC3-II, and cleaved caspases-3 and -7, while decreasing the phosphorylation of AKT and mTOR.[8] In liver cancer cells, this compound induces apoptosis by increasing the Bax to Bcl-2 ratio and upregulating p53 and caspase-3 expression.[9]
Antiviral Activity
While research on the direct antiviral properties of this compound is less extensive, studies on Pogostemon cablin extracts and its other components, like patchouli alcohol, have shown promising results against certain viruses. For instance, patchouli alcohol has demonstrated inhibitory effects against the influenza A virus (H1N1).[10] Polysaccharides from P. cablin have shown activity against porcine epidemic diarrhea virus (PEDV) by inhibiting viral replication and penetration.[11] Further investigation is warranted to elucidate the specific antiviral spectrum and mechanisms of this compound.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the biological activity screening of this compound extracts.
General Experimental Workflow
Antimicrobial Susceptibility Testing
Agar Double Dilution Method (for MIC determination):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution in molten Mueller-Hinton agar to achieve a range of final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare standardized bacterial inoculums (e.g., 0.5 McFarland standard).
-
Spot-inoculate the bacterial suspensions onto the surface of the agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]
Cell Viability Assay
MTT Assay (for cytotoxicity and IC50 determination):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Apoptosis Assay
Annexin V-FITC/PI Staining and Flow Cytometry:
-
Treat cancer cells with this compound at the desired concentration and time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]
Western Blot Analysis
-
Treat cells with this compound and prepare total protein lysates.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, mTOR, Caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Conclusion
This compound, a natural compound extracted from Pogostemon cablin, exhibits a remarkable range of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects. The data and protocols presented in this guide underscore its potential as a lead compound for the development of new therapeutic agents. Further research is encouraged to fully elucidate its mechanisms of action, explore its full therapeutic potential, and evaluate its safety and efficacy in preclinical and clinical settings.
References
- 1. Synthesis and antimicrobial evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. In vitro and in vivo antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Enhances the Antibacterial Activity of Colistin against MCR-1-Positive Bacteria by Inhibiting the Biological Function of MCR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses proinflammatory mediator production and protects against endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pogostemon cablin Triggered ROS-Induced DNA Damage to Arrest Cell Cycle Progression and Induce Apoptosis on Human Hepat… [ouci.dntb.gov.ua]
- 8. This compound induces autophagy and apoptosis involving PI3K/Akt/mTOR axis in human colorectal carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wcrj.net [wcrj.net]
- 10. Patchouli alcohol: in vitro direct anti-influenza virus sesquiterpene in Pogostemon cablin Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral activity against porcine epidemic diarrhea virus of Pogostemon cablin polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Pogostone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pogostone, a primary bioactive constituent isolated from the essential oil of Pogostemon cablin (Blanco) Benth (patchouli), has garnered significant interest for its diverse pharmacological activities, including potent anti-bacterial and anti-fungal properties.[1] Understanding the in vivo fate of this compound is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, with a focus on in vivo studies. The information is presented to support further research and development efforts in this area.
I. Pharmacokinetic Profile of this compound
This compound is readily absorbed following oral administration.[1][2] Studies in rats have demonstrated rapid absorption, which is likely attributable to its low polarity and small molecular size.[1][3]
Quantitative Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been evaluated in rats following both intravenous and oral administration. The data reveals dose-dependent bioavailability. A summary of the key pharmacokinetic parameters is presented in Table 1.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Dosage | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg/L*h) | T½ (h) | Absolute Bioavailability (%) | Reference |
| 5 mg/kg | Sprague-Dawley Rats | 28.99 | - | - | - | 70.39 | [4][5] |
| 10 mg/kg | Sprague-Dawley Rats | - | - | - | - | 78.18 | [4] |
| 20 mg/kg | Sprague-Dawley Rats | - | - | - | - | 83.99 | [4] |
| 4.0 g/kg (Pogostemon cablin extract) | Male Rats | 37.204 (ng/mL) | < 2 | - | 0.8 ± 0.5 | - | [1][3] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; T½ = Elimination half-life. Dashes indicate data not available in the cited literature.
The data indicates that this compound exhibits good oral bioavailability in rats, which increases with the administered dose.[4] The relatively short half-life suggests rapid elimination from the body.[3]
II. Metabolism of this compound
In vivo and in vitro studies have been conducted to elucidate the metabolic pathways of this compound. The primary route of metabolism is hydroxylation.[1]
Identified Metabolites
Following oral administration of this compound to rats, a total of eight metabolites have been identified in urine, feces, bile, and blood plasma.[4] These metabolites include:
-
Three mono-hydroxylated metabolites
-
One di-hydroxylated metabolite
-
One mono-oxygenated metabolite
-
One di-oxygenated metabolite
-
One hydrolysis metabolite
-
One hydroxy conjugated metabolite
The proposed metabolic pathway suggests that this compound is extensively metabolized, which may contribute to its rapid elimination.[4]
Figure 1: Proposed metabolic pathway of this compound.
III. Experimental Protocols
This section details the methodologies employed in the pharmacokinetic and metabolism studies of this compound.
In Vivo Pharmacokinetic Study in Rats
A representative experimental workflow for an in vivo pharmacokinetic study of this compound is outlined below.
Figure 2: Experimental workflow for in vivo pharmacokinetic study.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[4][6]
-
Drug Administration: For oral administration, this compound is typically dissolved in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na) aqueous solution, and administered by gavage.[1][3] For intravenous studies, the compound is administered via bolus injection.[4]
-
Sample Collection: Blood samples are collected from the orbital venous plexus at various time points post-administration (e.g., 0, 0.03, 0.08, 0.25, 0.5, 0.75, 1, 2, 6, 10, 12, 24, 36, and 48 hours).[1][3]
-
Sample Preparation: Plasma is separated by centrifugation. Protein precipitation is a common method for sample clean-up, using reagents like acetonitrile or methanol.[1][3][4]
Analytical Methodology
The quantification of this compound and its metabolites in biological matrices is predominantly achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][4][6]
-
Chromatography: Reversed-phase C18 columns are typically employed for separation.[4][6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used.[1][3][4]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in negative ion mode.[4][6] Multiple reaction monitoring (MRM) is utilized for sensitive and specific quantification.[1][3] The precursor-to-product ion transition for this compound is typically m/z 223.0 → 139.0.[4]
IV. Conclusion and Future Directions
The available data indicates that this compound possesses favorable pharmacokinetic properties, including good oral absorption and bioavailability in rats. The compound undergoes extensive metabolism, primarily through hydroxylation. The analytical methods for its quantification in biological fluids are well-established.
Future research should focus on:
-
Pharmacokinetic studies in other animal models to assess inter-species variability.
-
Identification and pharmacological characterization of the major metabolites to determine their contribution to the overall activity and potential toxicity.
-
Investigation of potential drug-drug interactions, as this compound has been shown to inhibit cytochrome P450 enzymes in vitro.
-
Development of formulations to potentially prolong the half-life and enhance the therapeutic efficacy of this compound.
This comprehensive guide provides a solid foundation for researchers and drug development professionals to advance the study and potential clinical application of this compound.
References
- 1. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Candida albicans activity and pharmacokinetics of this compound isolated from Pogostemonis Herba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract [frontiersin.org]
- 4. LC-MS/MS determination of this compound in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Metabolic Pathway: LC-MS/MS for Potential Drug Discovery [thermofisher.com]
The Unraveling of Pogostone Biosynthesis: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the complete biosynthesis pathway of pogostone, a key bioactive compound from Pogostemon cablin (patchouli). While the biosynthesis of patchoulol, another major component of patchouli oil, has been well-established, the pathway leading to this compound has remained partially elusive until recent integrative multi-omics studies. This document synthesizes the latest findings, presenting the proposed complete pathway, quantitative data from relevant studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.
The Proposed Complete Biosynthesis Pathway of this compound
The biosynthesis of this compound is a complex process that involves contributions from multiple subcellular compartments and pathways, culminating in the formation of its characteristic α-pyrone structure with a 4-methylvaleryl side chain. The pathway can be conceptually divided into two main branches: the formation of the 4-hydroxy-6-methyl-2-pyrone backbone and the synthesis of the 4-methylvaleryl-CoA acyl donor.
Recent studies, integrating metabolomic and transcriptomic data, have proposed a complete biosynthetic route, identifying candidate genes for each step, including the previously unknown terminal enzyme.[1][2][3] this compound content is found to be significantly higher in the roots of Pogostemon cablin compared to the leaves and stems.[1][4][5]
Synthesis of the 4-Methylvaleryl-CoA Side Chain
The synthesis of the 4-methylvaleryl side chain is a multi-step process that begins with the α-ketoacid elongation pathway, primarily involving the metabolism of branched-chain amino acids.[6]
The key steps are as follows:
-
One-Carbon Elongation: The process starts with 4-methyl-2-oxovalerate, which undergoes a one-carbon elongation via the α-keto acid elongation (αKAE) pathway. This involves a condensation with acetyl-CoA catalyzed by 2-isobutylmalate synthase (IBMS) to produce 2-isobutylmalate.[6]
-
Isomerization and Oxidative Decarboxylation: Subsequently, isopropylmalate isomerase (IPMI) and 3-isopropylmalate dehydrogenase (IPMDH) or their homologs catalyze the isomerization and oxidative decarboxylation to yield 5-methyl-2-oxohexanoate within the plastid.[6]
-
Transamination and CoA Ligation: In the mitochondria, 5-methyl-2-oxohexanoate can be regenerated from 2-amino-5-oxohexanoate through a transamination reaction catalyzed by an aminotransferase (AT) . It is then converted to 4-methylvaleryl-CoA by a branched-chain keto acid dehydrogenase (BCKDH) .[6]
-
Cytosolic Activation: 4-methylvaleric acid is transported to the cytosol, where it is activated to 4-methylvaleryl-CoA by the acyl-activating enzyme 2 (PcAAE2) , making it available for the final condensation step in this compound biosynthesis.[6][7]
Formation of the 4-Hydroxy-6-methyl-2-pyrone Backbone and Final Acylation
The final and most critical steps in this compound synthesis involve the formation of the pyrone ring and its acylation.
-
Backbone Synthesis: It is proposed that a Type III polyketide synthase (PKSIII) catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the 4-hydroxy-6-methyl-2-pyrone core.[7]
-
Terminal Acylation: The previously unidentified terminal step is the acylation of 4-hydroxy-6-methyl-2-pyrone with 4-methylvaleryl-CoA.[1][2][7] Recent research strongly suggests that this reaction is catalyzed by a BAHD-DCR acyltransferase .[1][2][5] These enzymes possess the conserved HXXXD catalytic motif and their catalytic centers are predicted to bind to both 4-hydroxy-6-methyl-2-pyrone and 4-methylvaleryl-CoA.[1][5][8]
The complete proposed pathway is visualized in the diagram below.
Quantitative Data Summary
Integrated omics studies have generated significant quantitative data, particularly regarding gene expression levels in different tissues of P. cablin. The following tables summarize the expression levels of key candidate genes identified in the this compound biosynthesis pathway.
Table 1: Highly-Expressed Candidate Genes in this compound Biosynthesis and Their Correlation with this compound Content [2][9]
| Gene ID | Putative Enzyme | Pearson Correlation with this compound Content |
| Pc01G013580 | 2-isobutylmalate synthase (IBMS) | 0.85 |
| Pc01G024860 | Isopropylmalate isomerase (IPMI) | 0.79 |
| Pc01G012940 | 3-isopropylmalate dehydrogenase (IPMDH) | 0.82 |
| Pc01G008720 | Branched-chain keto acid dehydrogenase (BCKDH) | 0.75 |
| Pc01G010230 | Acyl-activating enzyme (PcAAE2) | 0.91 |
| Pc01G011450 | Type III polyketide synthase (PKSIII) | 0.88 |
| Pc01G028760 | BAHD-DCR acyltransferase | 0.93 |
| Pc01G028770 | BAHD-DCR acyltransferase | 0.92 |
| Pc01G028780 | BAHD-DCR acyltransferase | 0.90 |
Note: This table presents a selection of genes with high correlation coefficients. The original study identified 29 highly-expressed genes involved in the pathway.[1]
Table 2: Differential Expression of Selected this compound Biosynthesis Genes [9]
| Gene ID | Putative Enzyme | Log2 Fold Change (Root vs. Leaf) |
| Pc01G013580 | IBMS | 3.2 |
| Pc01G010230 | PcAAE2 | 4.5 |
| Pc01G011450 | PKSIII | 3.8 |
| Pc01G028760 | BAHD-DCR acyltransferase | 5.1 |
Note: Positive Log2 Fold Change indicates upregulation in root tissue compared to leaf tissue, consistent with the higher accumulation of this compound in the roots.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has relied on a combination of cutting-edge analytical and molecular biology techniques. Below are detailed methodologies for the key experiments cited in the foundational research.
Plant Material and Sample Preparation[1][2]
-
Cultivation: Pogostemon cablin (patchoulol-type) plants were cultivated in an experimental field under controlled conditions with adequate nutrient and water supply.
-
Harvesting: Five-month-old whole plants were randomly sampled.
-
Tissue Separation: For each plant, root, stem, and leaf tissues were separated.
-
Sample Processing: Tissues were cleaned with RNase-free water, dried, and immediately frozen in liquid nitrogen and stored at -80°C for subsequent metabolomic and transcriptomic analysis.
Integrated Transcriptomic and Metabolomic Analysis Workflow
The workflow below illustrates the process of integrating transcriptomic and metabolomic data to identify candidate genes and reconstruct the metabolic pathway.
Transcriptome Analysis (RNA-Seq)[1][10]
-
RNA Extraction: Total RNA was extracted from frozen tissue samples using a modified CTAB method. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and Agilent 2100 bioanalyzer.
-
Library Preparation: Sequencing libraries were prepared using the Illumina TruSeq RNA Sample Prep Kit.
-
Sequencing: Libraries were sequenced on an Illumina NovaSeq 6000 platform in paired-end 150 bp mode.
-
Data Processing: Raw sequencing reads were quality-controlled using fastp. The clean reads were then mapped to the P. cablin reference genome.
-
Differential Expression Analysis: Gene expression levels were quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differentially Expressed Genes (DEGs) were identified using packages like DESeq2 or edgeR with thresholds of |log2FoldChange| > 1 and a q-value < 0.05.[10]
-
Functional Annotation: DEGs were annotated against databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) to identify their potential roles in metabolic pathways.
Gene Expression Validation by RT-qPCR[1][2][6]
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted as described above. First-strand cDNA was synthesized using a suitable cDNA Synthesis Kit (e.g., Monad).
-
Primer Design: Gene-specific primers were designed using tools like NCBI Primer-BLAST. A housekeeping gene (e.g., PcTubulin3) was used as an internal reference.
-
qPCR Reaction: Real-time quantitative PCR was performed using an instrument like the ABI7500. The reaction mixture typically contained SYBR Green master mix, cDNA, and specific primers.
-
Data Analysis: The relative expression of each gene was calculated using the 2-ΔΔCt method.[2] Statistical significance was determined using appropriate tests like the LSD test.[9]
Conclusion and Future Directions
The integration of metabolomics and transcriptomics has been instrumental in constructing the most likely complete biosynthesis pathway for this compound.[1][2] The identification of candidate genes, particularly the BAHD-DCR acyltransferases as the terminal enzymes, marks a significant advancement in the field.[1][5] These findings not only provide a deeper understanding of the plant's secondary metabolism but also offer valuable genetic resources for the metabolic engineering and synthetic biology-based production of this compound.[4][11]
Future research should focus on the functional validation of the predicted enzymes, especially the candidate PKSIII and BAHD-DCR acyltransferases, through in vitro enzymatic assays and in vivo reconstitution in heterologous hosts like yeast or E. coli. Elucidating the regulatory networks that control the tissue-specific expression of these genes will be crucial for developing strategies to enhance this compound yield in P. cablin or engineered systems.
References
- 1. Frontiers | Integrated metabolomic and transcriptomic analysis of Pogostemon cablin shed new light on the complete biosynthesis pathway of this compound [frontiersin.org]
- 2. Integrated metabolomic and transcriptomic analysis of Pogostemon cablin shed new light on the complete biosynthesis pathway of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Integrated metabolomic and transcriptomic analysis of Pogostemon cablin shed new light on the complete biosynthesis pathway of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptome analysis of two Pogostemon cablin chemotypes reveals genes related to patchouli alcohol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]
Technical Whitepaper: Discovery, Isolation, and Purification of Pogostone from Pogostemon cablin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pogostemon cablin (Blanco) Benth, a perennial herb from the Lamiaceae family commonly known as patchouli, has a long history of use in traditional Chinese medicine for treating ailments like colds, nausea, fever, and diarrhea.[1][2] The therapeutic properties of this plant are attributed to its rich profile of bioactive secondary metabolites.[3] Among these, pogostone (C₁₂H₁₆O₄), a pyrone derivative, has been identified as a principal active component, demonstrating significant antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[2][4][5] Given its therapeutic potential, robust and efficient methods for the isolation and purification of this compound are critical for advancing pharmacological research and drug development. This document provides a detailed technical overview of the discovery, modern isolation protocols, and biological mechanisms of this compound.
Discovery and Characterization
This compound was first identified in 1969 as the primary antimicrobial constituent of Pogostemonis Herba, the dried aerial parts of the patchouli plant.[1] Structurally, it features a 4-hydroxy-6-methyl-2-pyrone core with a 4-methylpentanoyl side chain.[1] The compound presents as colorless, needle-like crystals with a melting point of 32–33 °C.[1] Its structure, including the presence of intramolecular hydrogen bonding, was initially characterized by X-ray crystallography.[1] Due to its relatively low natural abundance, with traditional extraction yields reported around 17.6 mg/kg, various chemical synthesis methods have also been developed to meet research demands.[4]
Isolation and Purification Methodologies
The isolation of this compound from P. cablin is a multi-step process involving initial extraction to obtain a crude mixture, followed by one or more chromatographic purification stages to isolate the compound to a high degree of purity.
Below is a generalized workflow for the isolation and purification of this compound.
Experimental Protocols
Steam distillation is a common method to extract volatile compounds, yielding patchouli essential oil, which is rich in this compound.[6][7]
-
Preparation: Weigh approximately 500 g of dried, powdered P. cablin leaves and stems.
-
Apparatus Setup: Place the plant material into the biomass flask of an all-glass steam distillation unit. Fill the boiling flask with 1.5 L of distilled water. Ensure all ground-glass joints are sealed and the condenser is properly connected with a cold water supply (inlet at the bottom, outlet at the top).[8]
-
Distillation: Heat the boiling flask to generate steam. The steam passes through the plant material, volatilizing the essential oils. This vapor mixture then travels to the condenser.
-
Collection: The condensed liquid (hydrosol and essential oil) is collected in a receiver (e.g., a Clevenger-type apparatus). The essential oil, being less dense than water, will form a layer on top.
-
Duration: Continue the distillation for 5-6 hours to ensure complete extraction.
-
Post-Processing: Separate the essential oil layer from the aqueous layer. Dry the oil over anhydrous sodium sulfate to remove residual water. Store the resulting crude essential oil at 4°C in a sealed, dark vial for subsequent purification.
This method produces a crude extract suitable for direct application to chromatographic separation.
-
Preparation: Pulverize 1 kg of dried P. cablin to a coarse powder (~30 mesh).[9]
-
Reflux Extraction: Place the powder in a large round-bottom flask and add 3.5 L of 80% ethanol. Heat the mixture to 80°C and reflux for 3 hours. Filter the extract. Repeat this process two more times with fresh solvent for 2 hours and 1 hour, respectively.[9]
-
Concentration: Combine all filtrates and evaporate the solvent under reduced pressure at 60°C to obtain a concentrated residue.[9]
-
Liquid-Liquid Partitioning: Redissolve the residue in 600 mL of 20% ethanol. Perform a liquid-liquid extraction by partitioning against n-hexane (3 x 600 mL).[9]
-
Final Crude Extract: Combine the n-hexane fractions and evaporate to dryness under reduced pressure at 60°C. The resulting yield is a crude sample ready for purification.[9]
This protocol is a standard method for purifying moderately polar compounds like this compound from a crude extract.
-
Column Preparation: Select a glass column of appropriate size (e.g., 50 cm length, 5 cm diameter). Securely place a cotton or glass wool plug at the bottom. Add a 1 cm layer of sand.[10] Prepare a slurry of silica gel (70-230 mesh) in the initial eluting solvent (e.g., n-hexane). A typical silica-to-crude sample weight ratio is between 30:1 and 50:1 for effective separation.[9] Pour the slurry into the column and allow it to pack uniformly under gravity, tapping the column gently to remove air bubbles.[10] Drain the excess solvent until the level is just above the silica bed. Add a final 1 cm layer of sand on top.
-
Sample Loading: Dissolve the crude extract (from Protocol 2) in a minimal amount of a non-polar solvent like dichloromethane or the initial eluting solvent. Carefully apply the solution to the top of the column. Alternatively, for "dry loading," adsorb the crude sample onto a small amount of silica gel (~3x sample weight), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate (gradient elution). A typical gradient might be:
-
100% n-hexane
-
98:2 n-hexane:ethyl acetate
-
95:5 n-hexane:ethyl acetate
-
90:10 n-hexane:ethyl acetate
-
-
Fraction Collection: Collect eluate in fractions (e.g., 20-30 mL per tube).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the pure this compound.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
HSCCC is a liquid-liquid partition chromatography technique that avoids irreversible sample adsorption onto a solid matrix, leading to high recovery.[9]
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane–ethyl acetate–methanol–water at a volume ratio of (11:5:11:5).[2] Mix the solvents thoroughly in a separation funnel, allow the phases to separate, and degas both phases by sonication before use.[9]
-
Apparatus Setup: Fill the HSCCC coil entirely with the stationary phase (the upper phase of the solvent system). Set the apparatus to rotate at the desired speed (e.g., 850 rpm).
-
Sample Injection: Dissolve 300 mg of the crude n-hexane extract in 10 mL of a 1:1 mixture of the upper and lower phases.[9] Once the system reaches hydrodynamic equilibrium, inject the sample solution.
-
Elution: Pump the mobile phase (the lower phase) into the head end of the column at a flow rate of 2.0 mL/min.
-
Fraction Collection: Monitor the effluent with a UV detector at 276 nm and collect fractions based on the resulting chromatogram peaks. The third major peak typically corresponds to this compound.[2]
-
Final Purification: The this compound-containing fraction from HSCCC can be further purified by preparative HPLC if necessary to achieve >98% purity.[2]
Data Presentation: Yield and Purity
The efficiency of this compound isolation varies significantly based on the plant chemotype, geographic origin, and the extraction/purification methods employed.
Table 1: Essential Oil and this compound Content from P. cablin
| Parameter | Value Range | Method | Reference(s) |
| Essential Oil Yield | 0.73% - 2.8% (w/w) | Hydrodistillation / Steam Distillation | |
| This compound Content in Oil | ~7.84% (average) | GC-FID |
Table 2: Example Purification Yield of this compound using HSCCC
| Starting Material | Amount | Purification Steps | Final Product | Purity | Reference(s) |
| Crude n-hexane extract | 300 mg | 1. HSCCC | 18.5 mg this compound | 95% | [2] |
Biological Activity and Signaling Pathways
This compound exerts its biological effects, particularly its antitumor activity, by modulating key cellular signaling pathways involved in apoptosis (programmed cell death) and autophagy.
Inhibition of the PI3K/Akt/mTOR Pathway
Research on human colorectal cancer cells has shown that this compound induces apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a central regulator of cell survival, proliferation, and growth. By decreasing the phosphorylation (activation) of Akt and mTOR, this compound effectively removes the pro-survival signals, leading to the activation of apoptotic caspases and the induction of autophagy-related proteins.[3]
Induction of the Intrinsic Apoptosis Pathway
This compound also triggers the intrinsic (mitochondrial) pathway of apoptosis. It achieves this by altering the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Specifically, this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Metabolic Pathway: LC-MS/MS for Potential Drug Discovery [thermofisher.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis of this compound by one-step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pogostemon cablin Constituents: A Promising Source of Natural Fungicides and Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Spectroscopic Analysis of Pogostone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and spectroscopic analysis of Pogostone, a key bioactive compound isolated from Pogostemon cablin (patchouli). This document details the molecular architecture, presents a summary of its spectroscopic data, outlines experimental protocols for its isolation and analysis, and visualizes its interaction with a key biological pathway.
Chemical Structure of this compound
This compound, with the molecular formula C₁₂H₁₆O₄ , is a naturally occurring pyranone derivative.[1] Its systematic IUPAC name is 4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one .[1] The molecule features a 2H-pyran-2-one core substituted with a hydroxyl group, a methyl group, and a 4-methylpentanoyl side chain.
Chemical Structure:
Spectroscopic Analysis
The structural elucidation of this compound has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (pyranone ring) | 2.0 - 2.5 |
| =CH- (pyranone ring) | 5.5 - 6.0 |
| -OH | Variable, broad |
| -C(=O)-CH₂- | 2.5 - 3.0 |
| -CH₂- | 1.5 - 1.8 |
| -CH(CH₃)₂ | 1.5 - 2.0 (methine) |
| -CH(CH₃)₂ | 0.8 - 1.0 (methyls) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (pyranone ring) | 160 - 165 |
| C=O (side chain) | 200 - 210 |
| C-O (pyranone ring) | 160 - 165 |
| C-OH (pyranone ring) | 170 - 180 |
| =C- (pyranone ring) | 95 - 105 |
| =C(CH₃)- (pyranone ring) | 155 - 165 |
| -CH₃ (pyranone ring) | 18 - 25 |
| -C(=O)-CH₂- | 40 - 50 |
| -CH₂- | 20 - 30 |
| -CH(CH₃)₂ | 25 - 35 (methine) |
| -CH(CH₃)₂ | 20 - 25 (methyls) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (alkane) | 2850 - 3000 |
| C=O stretch (ketone, side chain) | 1700 - 1725 |
| C=O stretch (pyranone) | 1650 - 1680 |
| C=C stretch (pyranone) | 1620 - 1680 |
Mass Spectrometry (MS)
Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| Analysis Type | Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |
| LC-MS/MS | ESI (-) | 223.0 | 205, 181, 179, 139.0 | [4][5] |
The fragmentation pattern in negative ion mode has been proposed to involve the loss of a water molecule (-18 Da) to give an ion at m/z 205, followed by further fragmentation.[4] The ions at m/z 179 and 139 correspond to elemental compositions of C₁₁H₁₅O₂ and C₈H₁₁O₂, respectively.[4]
Experimental Protocols
Isolation and Purification of this compound from Pogostemon cablin
A common method for the isolation of this compound involves a combination of extraction and chromatographic techniques.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
-
Extraction: The powdered plant material is subjected to reflux extraction with 80% ethanol.
-
Filtration and Concentration: The extract is filtered and the solvent is evaporated under reduced pressure.
-
Liquid-Liquid Extraction: The residue is redissolved in a lower concentration of ethanol and then extracted with n-hexane to partition this compound into the organic phase.
-
Chromatography: The n-hexane extract is concentrated and subjected to High-Speed Countercurrent Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC) for final purification.
LC-MS/MS Analysis
A sensitive method for the quantification of this compound in biological matrices.[5]
-
Chromatographic System: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transition (e.g., m/z 223.0 → 139.0).[5]
NMR Spectroscopy
General considerations for obtaining NMR spectra of natural products like this compound.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.
-
Data Acquisition: Standard pulse sequences are used to obtain 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra for complete structural assignment.
Biological Activity: Modulation of NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6] This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[6][7] This mechanism underlies its anti-inflammatory properties.
References
- 1. This compound | C12H16O4 | CID 54695756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound by one-step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Metabolic Pathway: LC-MS/MS for Potential Drug Discovery [thermofisher.com]
- 5. LC-MS/MS determination of this compound in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates TNF-α-induced injury in A549 cells via inhibiting NF-κB and activating Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-Inflammatory Properties of Pogostone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pogostone, a primary active component isolated from the essential oil of Pogostemon cablin (Blanco) Benth, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are investigating novel anti-inflammatory agents.
Core Mechanisms of Anti-Inflammatory Action
In vitro studies have consistently demonstrated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary cell line utilized in these investigations is the murine macrophage cell line, RAW264.7, typically stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Additionally, human alveolar epithelial A549 cells, stimulated with tumor necrosis factor-alpha (TNF-α), have been used to explore this compound's effects in the context of lung inflammation.
The anti-inflammatory activity of this compound is largely attributed to its ability to:
-
Inhibit the NF-κB Signaling Pathway: this compound has been shown to prevent the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). This action sequesters the nuclear factor-kappa B (NF-κB) p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1][2]
-
Modulate the MAPK Signaling Pathway: this compound has been observed to suppress the phosphorylation of key mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.[1] By inhibiting these pathways, this compound can downregulate the expression of various inflammatory mediators.
-
Activate the Nrf2 Signaling Pathway: In human alveolar epithelial A549 cells, this compound has been shown to promote the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] This transcription factor plays a crucial role in the cellular antioxidant response and can counteract inflammatory processes.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound from various studies.
Table 1: Inhibition of Pro-Inflammatory Mediators by this compound in LPS-Stimulated RAW264.7 Macrophages
| Mediator | This compound Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | Not specified | Significantly inhibited | [1] |
| Prostaglandin E2 (PGE2) | Not specified | Significantly inhibited | [1] |
| TNF-α | Not specified | Significantly inhibited (protein and mRNA) | [1] |
| IL-6 | Not specified | Significantly inhibited (protein and mRNA) | [1] |
| IL-1β | Not specified | Significantly inhibited (protein and mRNA) | [1] |
Table 2: IC50 Values of this compound for Enzyme Inhibition
| Enzyme | IC50 Value (µM) | In Vitro System | Reference |
| CYP3A4 | 11.41 | Human Liver Microsomes | [4] |
| CYP2C9 | 12.11 | Human Liver Microsomes | [4] |
| CYP2E1 | 14.90 | Human Liver Microsomes | [4] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the in vitro assessment of this compound's anti-inflammatory properties.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation: To induce an inflammatory response, RAW264.7 cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and added to the cell culture medium at various concentrations for a specified pre-treatment time before LPS stimulation.
Measurement of Pro-Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as Prostaglandin E2 (PGE2), in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
Western blotting is employed to determine the protein expression levels of key signaling molecules.
-
Cell Lysis and Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. For nuclear protein extraction, a nuclear extraction kit is used.
-
Protein Quantification: The total protein concentration is determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with specific primary antibodies overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Primary Antibodies:
-
Phospho-JNK, JNK, Phospho-p38, p38, Phospho-ERK, ERK
-
NF-κB p65, IκBα, Phospho-IκBα
-
Nrf2, Keap1, HO-1, NQO1
-
β-actin or GAPDH are used as loading controls.
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable RNA isolation reagent, and cDNA is synthesized using a reverse transcription kit.
-
Real-Time PCR: The relative expression of target genes (e.g., Tnf-α, Il-6, Il-1β, Nos2, Ptgs2) is quantified using a real-time PCR system with SYBR Green dye.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene such as Gapdh or Actb used for normalization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound's anti-inflammatory signaling pathways.
Caption: Experimental workflow for in vitro evaluation.
Conclusion
The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its multifaceted mechanism of action, involving the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2 pathway, makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this natural compound.
References
- 1. This compound suppresses proinflammatory mediator production and protects against endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates TNF-α-induced injury in A549 cells via inhibiting NF-κB and activating Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the activity of CYP3A4, 2C9, and 2E1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Spectrum of Pogostone
Executive Summary: Pogostone, a primary bioactive compound isolated from Patchouli oil (Pogostemon cablin), has emerged as a significant subject of interest in the search for novel antimicrobial agents. This document provides a comprehensive technical overview of the antimicrobial spectrum of this compound, consolidating quantitative data on its efficacy against a wide range of bacterial and fungal pathogens, including drug-resistant strains. Detailed experimental protocols for key assays are provided, and its mechanisms of action, including a novel synergistic relationship with conventional antibiotics, are elucidated through descriptive text and signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development to serve as a foundational resource for future investigation and potential therapeutic application of this compound.
Antibacterial Spectrum of this compound
This compound has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its efficacy extends to clinically relevant drug-resistant strains, highlighting its potential as a lead compound for new antibacterial therapies.
In Vitro Antibacterial Activity
Studies have systematically evaluated this compound's antibacterial properties against a large panel of bacterial isolates. The compound shows a wide range of Minimum Inhibitory Concentrations (MICs), indicating selective potency. In a comprehensive screening against 83 bacterial strains, this compound was found to inhibit 35 Gram-positive and 48 Gram-negative bacteria.[1][2][3] Notably, it exhibits extremely low MIC values (<0.098 µg/ml) for Corynebacterium xerosis and certain Chryseobacterium indologenes strains.[1][2][3] Furthermore, its activity against methicillin-resistant Staphylococcus aureus (MRSA) is significant.[1][2][3]
Table 1: Summary of In Vitro Antibacterial Activity of this compound
| Microbial Group | Number of Strains Tested | MIC Range (µg/mL) | Notable Strains |
|---|---|---|---|
| Gram-positive Bacteria | 35 | 0.098 - 800 | Corynebacterium xerosis (<0.098), MRSA |
| Gram-negative Bacteria | 48 | 0.098 - 1600 | Chryseobacterium indologenes (<0.098) |
Data sourced from studies utilizing the agar double dilution method.[1][2][3]
In Vivo Antibacterial Efficacy
The antibacterial activity of this compound has been validated in murine models of infection. In mice infected with Escherichia coli and MRSA, intraperitoneal administration of this compound offered significant protection.[1][2] At doses of 50 and 100 mg/kg, 90% of mice infected with E. coli were protected.[1][2][4] For MRSA infections, protection rates of 50% and 60% were observed at doses of 50 and 100 mg/kg, respectively.[1][2]
Antifungal Spectrum of this compound
This compound also possesses potent antifungal properties against both human and plant-pathogenic fungi. Its fungicidal activity against opportunistic pathogens like Candida albicans is particularly noteworthy.
In Vitro Antifungal Activity
This compound demonstrates strong inhibitory and fungicidal effects against various Candida species, including fluconazole-resistant isolates.[5] It is also highly effective against several plant-pathogenic fungi, suggesting its potential application in agriculture.[6]
Table 2: Summary of In Vitro Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | IC₅₀ (µg/mL) |
|---|---|---|---|
| Candida albicans (all strains) | 12 - 97 | 49 - 97 | - |
| Candida albicans (Fluconazole-resistant) | 3.1 - 50 | 50 - 400 | - |
| Colletotrichum fragariae | - | - | 8.5 |
| Colletotrichum gloeosporioides | - | - | 2.34 |
| Colletotrichum acutatum | - | - | 7.74 |
| Botrytis cinerea | - | - | 6.34 |
MIC/MFC data sourced from studies on Candida albicans.[5][7] IC₅₀ data sourced from studies on plant-pathogenic fungi.[6]
Synergistic Activity and Mechanism of Action
A critical aspect of this compound's antimicrobial profile is its ability to act synergistically with other antibiotics, particularly against resistant bacteria. This suggests a mechanism that can restore the efficacy of existing drugs.
Synergy with Colistin against MCR-1-Positive Bacteria
The emergence of plasmid-mediated colistin resistance, conferred by the mobile colistin resistance (mcr) gene, poses a severe threat to public health. This compound has been identified as an inhibitor of the MCR-1 enzyme.[4] While this compound's intrinsic MIC against these resistant strains is high (≥512 µg/mL), it significantly enhances the bactericidal activity of colistin at sub-inhibitory concentrations.[4] This synergistic effect is achieved by this compound binding to amino acids within the active site of the MCR-1 enzyme, thereby inhibiting its biological function and preventing the modification of Lipid A, which is the target of colistin.[4]
Table 3: Synergistic Effect of this compound with Colistin against MCR-1-Positive E. coli
| Treatment | Bacterial Burden in Liver (log₁₀ CFU/g) | Bacterial Burden in Spleen (log₁₀ CFU/g) | 72h Survival Rate |
|---|---|---|---|
| Control (Saline) | ~8.0 | ~8.5 | 0% |
| This compound alone | ~7.0 | ~7.5 | 40.0% |
| Colistin alone | ~7.5 | ~8.0 | 33.3% |
| this compound + Colistin | ~5.0 | ~5.5 | 80.0% |
Data adapted from in vivo studies on MCR-1-positive E. coli infection models.[4]
Modulation of Inflammatory Pathways
Beyond direct antimicrobial action, this compound influences the host's inflammatory response. It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8][9] By suppressing the phosphorylation of IκBα and the subsequent activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines.[8] This anti-inflammatory activity may contribute to its therapeutic effect in infectious diseases by mitigating excessive inflammation-induced tissue damage.
Key Experimental Protocols
The following section details the methodologies used to generate the data presented in this guide.
In Vitro Antimicrobial Susceptibility: Agar Double Dilution Method
This method was used to determine the MIC of this compound against a broad range of bacteria.[1][2][3]
-
Preparation of this compound Plates: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are made. Each dilution is then added to molten Mueller-Hinton agar at 45-50°C to achieve the desired final concentrations. The agar is mixed gently and poured into sterile petri dishes. Control plates containing only the solvent and drug-free plates are also prepared.
-
Inoculum Preparation: Bacterial strains are cultured overnight on agar plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: The standardized bacterial suspensions are applied to the surface of the prepared agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria on the agar surface.
In Vivo Efficacy: Murine Peritonitis/Sepsis Model
This model is used to assess the protective effect of this compound in a systemic bacterial infection.[1][2]
-
Animal Model: Specific pathogen-free (SPF) Kunming mice (18-22 g) are used for the study.
-
Infection: Mice are challenged via intraperitoneal injection with a predetermined median lethal dose (MLD) of the test bacterium (e.g., MRSA or E. coli).
-
Treatment: Immediately following the bacterial challenge, mice are treated with this compound via intraperitoneal injection at various doses (e.g., 25, 50, 100 mg/kg). A control group receives a vehicle solution.
-
Monitoring and Endpoint: The mice are observed for a set period (e.g., 72 hours) for signs of morbidity and mortality. The primary endpoint is the survival rate in each treatment group compared to the control group.
Conclusion and Future Directions
This compound exhibits a compelling antimicrobial profile characterized by broad-spectrum activity against bacteria and fungi, including multidrug-resistant pathogens. Its unique mechanism of inhibiting the MCR-1 enzyme to restore colistin susceptibility represents a promising strategy to combat antibiotic resistance. Furthermore, its immunomodulatory effects via the NF-κB pathway add another dimension to its therapeutic potential.
Future research should focus on:
-
Elucidating the primary mechanism of its direct antibacterial and antifungal action.
-
Investigating its potential to inhibit and disrupt microbial biofilms.
-
Conducting comprehensive preclinical studies, including pharmacokinetics, pharmacodynamics, and toxicology, to evaluate its suitability for clinical development.
-
Exploring structural modifications of the this compound scaffold to enhance potency and optimize pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Enhances the Antibacterial Activity of Colistin against MCR-1-Positive Bacteria by Inhibiting the Biological Function of MCR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pogostemon cablin Constituents: A Promising Source of Natural Fungicides and Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pogostone: A Potential Anticancer Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pogostone, a primary active component isolated from the essential oil of Pogostemon cablin (Blanco) Benth., has garnered significant attention for its potential therapeutic applications, including its anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound as a potential anticancer agent. It summarizes key quantitative data on its efficacy, details the experimental protocols used in its evaluation, and visualizes the molecular signaling pathways through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds. This compound, a C12-lactone, has demonstrated promising anticancer activities in various preclinical studies. It has been shown to inhibit cell proliferation, induce apoptosis and autophagy, and arrest the cell cycle in several cancer cell lines. This guide will delve into the mechanisms of action of this compound, focusing on its interaction with key cellular signaling pathways.
Data Presentation: In Vitro Efficacy of this compound and Pogostemon cablin Extract
The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of this compound and Pogostemon cablin (PCa) extract on various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µg/mL) | Reference |
| HCT116 | Human Colorectal Carcinoma | Not Specified | 18.7 ± 1.93 | [1] |
| Liver Cancer Cell Line | Liver Cancer | 24 hr | 15.72 ± 2.82 | [2] |
| 48 hr | 13.89 ± 2.2 | [2] | ||
| 72 hr | 2.36 ± 1.22 | [2] |
Table 2: IC50 Values of Pogostemon cablin (PCa) Extract in Various Cell Lines
| Cell Line | Cell Type | Treatment Duration | IC50 (µg/mL) | Reference |
| HT-29 | Human Colorectal Adenocarcinoma | 48 hr | 21.04 ± 0.68 | [3][4] |
| CT26 | Mouse Colon Carcinoma | 48 hr | 15.46 ± 1.28 | [3][4] |
| HL-60 | Human Acute Promyelocytic Leukemia | 12 hr | 15.58 ± 0.45 | [5] |
| 24 hr | 16.43 ± 0.11 | [5] | ||
| Jurkat | Human Acute T-cell Leukemia | 12 hr | 16.00 ± 2.69 | [5] |
| 24 hr | 17.56 ± 3.04 | [5] | ||
| K562 | Human Chronic Myelogenous Leukemia | 12 hr | 21.78 ± 1.39 | [5] |
| 24 hr | 34.89 ± 0.46 | [5] | ||
| SVEC | Normal Mouse Endothelial Cells | 48 hr | 40.35 ± 2.91 | [3][4] |
| MDCK | Normal Canine Kidney Epithelial Cells | 48 hr | 68.55 ± 0.28 | [3][4] |
Table 3: Effects of this compound and Related Compounds on Cell Viability and Apoptosis
| Compound | Cell Line | Concentration | Effect | Percentage | Reference |
| This compound | Liver Cancer Cells | IC50 | Increased Early Apoptotic Cells | 28.6% | [2] |
| IC50 | Increased Late Apoptotic Cells | 3.28% | [2] | ||
| Pogostemin A | SK-LU-1 (Human Lung Cancer) | 20 µg/mL | Early Apoptotic Cells | 14.9% | [6][7] |
| 20 µg/mL | Late Apoptotic Cells | 12.6% | [6][7] | ||
| P. cablin Extract | HL-60 | 5 µg/mL | G0/G1 Phase Cells (24 hr) | Increased from 48.3% to 68.1% | [5] |
| 15 µg/mL | G0/G1 Phase Cells (24 hr) | Increased from 48.3% to 68.1% | [5] | ||
| 25 µg/mL | G0/G1 Phase Cells (24 hr) | Increased from 48.3% to 68.1% | [5] | ||
| HT-29 | 15 µg/mL | Increased G0/G1 Phase Cells | - | [3] | |
| 30 µg/mL | Increased G0/G1 Phase Cells | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anticancer effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound or PCa extract and incubate for the desired time periods (e.g., 24, 48, 72 hours). A control group with vehicle (e.g., DMSO) should be included.
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound can modulate the MAPK pathway, contributing to its anticancer effects.
Caption: this compound activates the ASK1-p38/JNK MAPK pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. This compound has been reported to suppress the NF-κB pathway, which may contribute to its anti-inflammatory and anticancer activities.
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
This compound demonstrates significant potential as an anticancer agent, exhibiting cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, makes it an attractive candidate for further investigation and development. The data and protocols presented in this guide provide a solid foundation for future research aimed at elucidating the full therapeutic potential of this compound in oncology. Further in-depth in vivo studies and clinical trials are warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. This compound induces autophagy and apoptosis involving PI3K/Akt/mTOR axis in human colorectal carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wcrj.net [wcrj.net]
- 3. Extract of Pogostemon cablin Possesses Potent Anticancer Activity against Colorectal Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pogostemon cablin extract as an anticancer agent on human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis-Inducing Effect of Pogostemin A Isolated from the Aerial Parts of Pogostemon auricularius Against the Human Lung Cancer Cells | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Pogostone Extraction and Purification from Pogostemon cablin (Patchouli) Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pogostone, a pyranone found in the essential oil of Pogostemon cablin (patchouli), has garnered significant interest in the scientific community for its diverse pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1] These attributes make this compound a promising candidate for drug development. This document provides detailed application notes and protocols for the extraction and purification of this compound from patchouli leaves, intended to aid researchers in obtaining high-purity this compound for further investigation.
Data Presentation: Comparison of Extraction and Purification Methods
The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different methodologies.
Table 1: Comparison of this compound and Patchouli Alcohol Yields from Various Extraction Methods
| Extraction Method | Plant Material | Solvent | Yield (% w/w) | This compound/Patchouli Alcohol Content (%) | Extraction Time | Reference |
| Hydrodistillation | Dried Leaves | Water | 0.73 - 2.02 | 7.84 (this compound), 43.07 (Patchouli Alcohol) | - | [2] |
| Microwave-Assisted Hydrodistillation (MHD) | Dried Leaves | Water | 1.94 | 26.32 (Patchouli Alcohol) | 120 min | [3] |
| Microwave Air-Hydrodistillation (MAHD) | Dried Leaves | Water | 2.77 | 25.23 (Patchouli Alcohol) | 120 min | [3] |
| Water-Bubble Distillation (WBD) | Dried Leaves | Water | 2.40 | 61.53 (Patchouli Alcohol) | 360 min | [4][5] |
| Soxhlet Extraction | Dried Leaves | Hexane | 7.47 | - | 8 h | [3] |
| Steam Distillation | Dried Leaves | Water | up to 4.05 | - | - | [6] |
Table 2: Purification of this compound and Purity Assessment
| Purification Method | Starting Material | Purity Achieved (%) | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) followed by Preparative HPLC | Crude Hexane Extract | 95 (this compound) | [7][8] |
| Molecular Distillation | Patchouli Oil | 40.71 (Patchouli Alcohol) |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound.
Protocol 1: Extraction of this compound via Hydrodistillation
This protocol is a conventional method for extracting essential oils, including this compound, from patchouli leaves.
Materials and Equipment:
-
Dried and powdered patchouli leaves
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Separating funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Place 100 g of dried and powdered patchouli leaves into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.
-
Connect the condenser to a cold water supply.
-
Turn on the heating mantle and bring the water to a boil.
-
Continue the distillation for 3-4 hours, collecting the essential oil in the collection arm of the Clevenger apparatus.
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.
-
Carefully collect the essential oil from the collection arm using a separating funnel.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in a sealed glass vial at 4°C in the dark.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC) and Preparative HPLC
This two-step chromatographic protocol is effective for isolating high-purity this compound from a crude extract.[7][8][9]
Part A: High-Speed Counter-Current Chromatography (HSCCC)
Materials and Equipment:
-
Crude patchouli extract (obtained from solvent extraction, e.g., with n-hexane)
-
HSCCC instrument
-
Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (11:5:11:5, v/v/v/v)[7]
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in the specified ratio in a separatory funnel. Shake vigorously and allow the phases to separate.
-
Degas both the upper and lower phases by sonication before use.
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) into the column at a suitable flow rate until hydrodynamic equilibrium is reached.
-
Dissolve the crude patchouli extract in a mixture of the upper and lower phases (1:1, v/v).
-
Inject the sample solution into the HSCCC column.
-
Perform the separation and collect fractions using a fraction collector.
-
Monitor the effluent using a UV detector.
-
Combine the fractions containing this compound based on the chromatogram.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain a this compound-enriched fraction.
Part B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials and Equipment:
-
This compound-enriched fraction from HSCCC
-
Preparative HPLC system with a C18 column
-
Mobile phase: Methanol and 0.1% aqueous acetic acid
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Dissolve the this compound-enriched fraction in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the mobile phase (e.g., a gradient of methanol in 0.1% aqueous acetic acid).
-
Inject the sample onto the column.
-
Run the HPLC separation and collect the peak corresponding to this compound.[8][9]
-
Combine the collected fractions containing pure this compound.
-
Evaporate the solvent using a rotary evaporator to yield purified this compound.
-
Confirm the purity of the final product using analytical HPLC or GC-MS.
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for this compound extraction and purification and the logical relationships between key experimental parameters.
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[9][10]
References
- 1. This compound Metabolic Pathway: LC-MS/MS for Potential Drug Discovery [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Property of the Ethanol Extract of the Root and Rhizome of Pogostemon cablin (Blanco) Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 9. This compound suppresses proinflammatory mediator production and protects against endotoxic shock in mice [pubmed.ncbi.nlm.nih.gov]
- 10. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Activity of Pogostone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assay protocols to evaluate the antifungal activity of Pogostone, a natural compound isolated from Pogostemon cablin. The following sections detail the methodologies for determining the minimum inhibitory concentration (MIC), investigating its mechanisms of action by examining cell membrane integrity and ergosterol biosynthesis, and exploring its potential impact on key fungal signaling pathways.
Summary of this compound's Antifungal Activity
This compound has demonstrated notable in vitro activity against a range of fungal pathogens, particularly Candida species. The following tables summarize the reported quantitative data for its antifungal efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species
| Fungal Strain | MIC Range (µg/mL) | Reference |
| Candida albicans (clinical isolates) | 12 - 97 | [1] |
| Fluconazole-resistant C. albicans | 3.1 - 50 | [2] |
| Candida spp. (clinical isolates) | 3.1 - 50 | [2] |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Candida Species
| Fungal Strain | MFC Range (µg/mL) | Reference |
| Candida albicans (clinical isolates) | 49 - 97 | [1] |
| Candida spp. (clinical isolates) | 50 - 400 | [2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the antifungal properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines to determine the MIC of this compound against Candida species.[3]
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Candida species (e.g., C. albicans ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the Candida strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Harvest colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.[4]
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.125 to 128 µg/mL.
-
Include a growth control (medium with inoculum, no drug) and a sterility control (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions and the growth control well. This will bring the final volume in each well to 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 24-48 hours.[3]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or by reading the absorbance at 530 nm with a microplate reader.
-
Protocol 2: Assessment of Fungal Cell Membrane Integrity using Propidium Iodide (PI) Staining
This protocol utilizes the fluorescent dye propidium iodide, which can only penetrate cells with compromised membranes, to assess the effect of this compound on fungal cell membrane integrity.[5]
Materials:
-
Candida species
-
This compound
-
Propidium Iodide (PI) solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Microcentrifuge
Procedure:
-
Cell Treatment:
-
Grow Candida cells to the mid-logarithmic phase in a suitable broth medium (e.g., YPD).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL.
-
Treat the cell suspension with varying concentrations of this compound (e.g., 1x, 2x, and 4x MIC) and incubate at 35°C for a defined period (e.g., 2-4 hours).
-
Include an untreated control and a positive control (e.g., heat-killed cells).
-
-
Staining:
-
After incubation, harvest the cells by centrifugation and wash once with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Add PI to a final concentration of 2 µg/mL and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the fluorescence emission in the red channel (typically around 617 nm).
-
Quantify the percentage of PI-positive (membrane-compromised) cells in each treatment group.
-
Protocol 3: Quantification of Ergosterol Content
This protocol determines the effect of this compound on the ergosterol biosynthesis pathway by quantifying the total cellular ergosterol content.[6]
Materials:
-
Candida species
-
This compound
-
Alcoholic potassium hydroxide (25% KOH in 95% ethanol)
-
n-Heptane
-
Sterile water
-
Spectrophotometer capable of scanning UV wavelengths (230-300 nm)
-
Vortex mixer
-
Water bath or heating block (85°C)
Procedure:
-
Cell Treatment and Harvesting:
-
Grow Candida cells in a suitable broth medium in the presence of sub-MIC concentrations of this compound for a defined period (e.g., 16-24 hours).
-
Harvest a defined quantity of cells (e.g., by dry weight or cell number) by centrifugation.
-
Wash the cell pellet with sterile water.
-
-
Saponification:
-
Add 3 mL of alcoholic KOH to the cell pellet.
-
Vortex vigorously for 1 minute.
-
Incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Allow the mixture to cool to room temperature.
-
-
Ergosterol Extraction:
-
Add 1 mL of sterile water and 3 mL of n-heptane to the saponified mixture.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.
-
Allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper heptane layer to a quartz cuvette.
-
Scan the absorbance of the heptane layer from 230 nm to 300 nm.
-
Ergosterol has a characteristic four-peaked curve with absorbance maxima at 262, 271, 281, and 293 nm. The absence of ergosterol is indicated by a flat line.
-
The ergosterol content can be calculated based on the absorbance values at specific wavelengths, particularly 281.5 nm and 230 nm, to account for immediate precursors.[6]
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a hypothetical model of this compound's impact on fungal signaling pathways.
Caption: Experimental workflows for in vitro antifungal assays of this compound.
References
- 1. Synthesis and antimicrobial evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Stable Pogostone Nanoemulsion for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pogostone, a primary active component isolated from Pogostemon cablin (Patchouli), has demonstrated significant therapeutic potential, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3][4] Its mechanism of action often involves the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR.[1][5][6] However, the clinical translation of this compound is hindered by its poor aqueous solubility and limited stability.[7]
Nanoemulsions are advanced drug delivery systems that can overcome these limitations.[8] These thermodynamically stable, colloidal dispersions of oil and water, with droplet sizes typically under 100 nm, can encapsulate lipophilic drugs like this compound, thereby enhancing solubility, stability, and bioavailability.[9] This document provides detailed protocols for the formulation and characterization of a stable this compound-loaded nanoemulsion for research and preclinical development.
Materials and Equipment
Materials
-
This compound (purity >98%)
-
Oil Phase: Medium-chain triglycerides (MCT), Castor oil, or other suitable pharmaceutical-grade oil.
-
Surfactant: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), or Saponin.[10][11]
-
Co-surfactant: Propylene glycol, Ethanol, or Transcutol-P.[12]
-
Aqueous Phase: Deionized or distilled water.
-
Phosphate Buffered Saline (PBS, pH 7.4) for in vitro release studies.
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics, LPS) for cellular assays.
-
Reagents for analytical quantification (e.g., HPLC-grade acetonitrile, methanol).
Equipment
-
Analytical balance
-
Magnetic stirrer and hot plate
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis.
-
Transmission Electron Microscope (TEM).
-
UV-Vis Spectrophotometer or HPLC system.
-
Dialysis tubing (MWCO 10-12 kDa).
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).
Experimental Protocols
Protocol 1: Formulation of this compound Nanoemulsion (High-Energy Method)
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-speed homogenization and ultrasonication method.[10][13]
-
Preparation of Oil Phase:
-
Accurately weigh the required amount of the selected oil (e.g., MCT).
-
Dissolve the predetermined quantity of this compound in the oil with gentle stirring until a clear solution is formed.
-
Add the specified amounts of surfactant (e.g., Tween 80) and co-surfactant (e.g., Propylene glycol) to the oil phase. Stir until homogeneous.
-
-
Preparation of Aqueous Phase:
-
Measure the required volume of deionized water.
-
-
Formation of Coarse Emulsion:
-
Slowly add the aqueous phase to the oil phase drop by drop under continuous stirring with a magnetic stirrer.
-
Once the addition is complete, transfer the mixture to a high-speed homogenizer and process at 10,000-15,000 rpm for 5 minutes to form a coarse emulsion.[7]
-
-
Nano-sizing:
-
Immediately subject the coarse emulsion to ultrasonication using a probe sonicator.
-
Sonicate for 3-5 minutes at a constant frequency (e.g., 50 kHz) in an ice bath to prevent overheating and degradation of this compound.[10][13]
-
Alternative: Pass the coarse emulsion through a high-pressure homogenizer for 5-7 cycles at approximately 15,000 psi.[11][12]
-
-
Equilibration:
-
Allow the resulting translucent nanoemulsion to equilibrate at room temperature for 30 minutes before characterization.
-
Protocol 2: Physicochemical Characterization
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoemulsion sample (e.g., 1:100) with deionized water to avoid multiple scattering effects.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate at 25°C.
-
Record the Z-average diameter (particle size), PDI (a measure of size distribution), and Zeta Potential (a measure of surface charge and stability).[8]
-
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Place a known amount of nanoemulsion in a centrifugal filter unit (e.g., Amicon Ultra, MWCO 10 kDa).
-
Centrifuge at a high speed (e.g., 12,000 rpm) for 20 minutes to separate the aqueous phase from the nanoemulsion droplets.
-
Collect the filtrate (aqueous phase) containing the free, unencapsulated this compound.
-
Quantify the amount of free this compound in the filtrate using a validated UV-Vis or HPLC method.
-
Calculate EE% and DL% using the following equations:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Oil and Surfactants] x 100
-
-
-
Morphology Analysis:
-
Dilute a drop of the nanoemulsion with deionized water.
-
Place the diluted sample on a carbon-coated copper grid and allow it to air dry.
-
If necessary, negatively stain the sample (e.g., with phosphotungstic acid).
-
Observe the morphology and droplet size using a Transmission Electron Microscope (TEM).[13]
-
-
Stability Studies:
-
Thermodynamic Stability: Subject the nanoemulsion to centrifugation at 5,000 rpm for 30 minutes and heating-cooling cycles (e.g., three cycles between 4°C and 45°C for 48h each) to check for phase separation, creaming, or cracking.[14]
-
Long-Term Stability: Store samples at different conditions (e.g., 4°C, 25°C/60% RH) for a defined period (e.g., 3-6 months). Periodically analyze particle size, PDI, and drug content to assess stability.[15]
-
Protocol 3: In Vitro Drug Release Study
-
Transfer a precise volume (e.g., 1 mL) of the this compound nanoemulsion and an equivalent amount of free this compound solution (as a control) into separate dialysis bags.
-
Securely seal the bags and immerse them in a release medium (e.g., 100 mL of PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).
-
Place the setup in an orbital shaker maintained at 37°C and a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the collected samples for this compound concentration using a validated analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
Table 1: Example Formulation Components for this compound Nanoemulsion
| Component | Function | Concentration Range (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.1 - 1.0 |
| MCT Oil | Oil Phase | 5 - 15 |
| Tween 80 | Surfactant | 10 - 25 |
| Propylene Glycol | Co-surfactant | 5 - 15 |
| Deionized Water | Aqueous Phase | q.s. to 100 |
Table 2: Typical Physicochemical Characterization Data
| Parameter | Expected Value | Method |
| Particle Size (Z-average) | 40 - 150 nm | DLS |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | -20 to -40 mV or +20 to +40 mV | DLS |
| Encapsulation Efficiency (EE%) | > 90% | Ultracentrifugation/HPLC |
| Drug Loading (DL%) | 0.5 - 2.0% | Ultracentrifugation/HPLC |
| Appearance | Translucent to bluish-white | Visual Inspection |
Note: Data based on typical values found in literature for similar nanoemulsions.[13][14]
Table 3: Example In Vitro Cumulative Release Profile
| Time (hours) | Free this compound (% Released) | This compound Nanoemulsion (% Released) |
| 1 | 45.2 ± 3.1 | 10.5 ± 1.5 |
| 4 | 85.6 ± 4.5 | 25.8 ± 2.2 |
| 8 | 98.1 ± 2.8 | 42.3 ± 3.0 |
| 12 | 99.5 ± 1.9 | 55.7 ± 2.8 |
| 24 | - | 75.4 ± 4.1 |
| 48 | - | 88.9 ± 3.7 |
Biological Activity and Signaling Pathways
This compound exerts its therapeutic effects by modulating critical intracellular signaling pathways. A stable nanoemulsion formulation is expected to enhance the delivery of this compound to target cells, thereby potentiating its biological activity.
Anti-inflammatory Pathway
This compound has been shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways.[5][16] In immune cells like macrophages, stimuli such as Lipopolysaccharide (LPS) activate Toll-like receptors (TLR4), triggering a cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3] this compound can block this pathway, reducing the inflammatory response.[5][16]
Anticancer Pathway
In cancer cells, this compound has been found to induce apoptosis (programmed cell death) and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is often overactive in cancers, promoting cell survival and proliferation. By inhibiting key kinases like Akt and mTOR, this compound can shift the balance towards cell death, making it a promising candidate for cancer therapy.[1][17]
References
- 1. This compound induces autophagy and apoptosis involving PI3K/Akt/mTOR axis in human colorectal carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates adipose tissue inflammation by regulating the adipocyte–macrophage crosstalk via activating SIRT1 - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages [frontiersin.org]
- 6. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bio-Insecticidal Nanoemulsions of Essential Oil and Lipid-Soluble Fractions of Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Bio-Insecticidal Nanoemulsions of Essential Oil and Lipid-Soluble Fractions of Pogostemon cablin [frontiersin.org]
- 11. Nanoemulsion preparation [protocols.io]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and Characterization of a Novel Palm-Oil-Based α-Mangostin Nano-Emulsion (PO-AMNE) as an Antimicrobial Endodontic Irrigant: An In Vitro Study [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound effect on dacarbazine-induced autophagy and apoptosis in human melanoma cells - WCRJ [wcrj.net]
Application Notes & Protocols: Pogostone Synthesis and Derivatization for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pogostone, its subsequent derivatization to enhance biological activity, and the methodologies for evaluating its efficacy.
Introduction
This compound (PO), a primary active component isolated from the medicinal herb Pogostemon cablin (Blanco) Benth, is a pyrone derivative known for its wide range of pharmacological activities.[1][2][3] These include potent antifungal, antibacterial, and anti-inflammatory properties.[4][5] However, the low yield from traditional extraction methods and the need for enhanced potency against resistant pathogens have driven the development of efficient chemical synthesis and derivatization strategies.[6] This document outlines the synthetic routes for this compound and its derivatives, presents their comparative efficacy, and details the experimental protocols for their evaluation.
The derivatization of this compound, for instance by introducing an acylhydrazone scaffold, has been shown to yield compounds with significantly improved fungicidal activity against various plant and human pathogens.[7][8] The mechanism of action for these compounds often involves the inhibition of key signaling pathways such as NF-κB and MAPK, and the disruption of cellular processes like mitochondrial function.[4][8][9]
Synthesis of this compound and Its Derivatives
One-Step Synthesis of this compound
A highly efficient one-step synthesis method has been developed to overcome the low yield of natural extraction.[6] The process involves an acylation reaction between 4-hydroxy-6-methyl-2-pyrone and 4-methylvaleric acid.
Caption: Workflow for the one-step chemical synthesis of this compound.
Protocol for this compound Synthesis [6][7]
-
Add 4-hydroxy-6-methyl-2-pyrone (50 mmol), 4-methylvaleric acid (50 mmol), the acylation catalyst 4-dimethylaminopyridine (DMAP, 1.5 mmol), and the condensing agent dicyclohexylcarbodiimide (DCC, 50 mmol) to 100 mL of toluene in a reaction flask.[6][7]
-
Stir the mixture at room temperature for 2 hours.
-
Heat the reaction mixture to 100°C and maintain for 6 hours.[7]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Purify the resulting crude product using column chromatography (eluent: petroleum ether:ethyl acetate = 15:1) to obtain pure this compound.[7]
-
Confirm the structure using spectroscopic methods such as IR, MS, and NMR.[6]
Synthesis of this compound Acylhydrazone Derivatives
To improve efficacy, the carbonyl group on the this compound side chain can be modified. Introducing an acylhydrazone moiety is a common strategy.[7]
Caption: General workflow for the synthesis of this compound acylhydrazone derivatives.
General Protocol for Derivatization [7]
-
Synthesis of this compound Hydrazide (Intermediate): React this compound with hydrazine hydrate in a suitable solvent (e.g., ethanol) at 80°C to form the hydrazide intermediate.
-
Synthesis of Acylhydrazone Derivative: Add the this compound hydrazide intermediate and a substituted aromatic aldehyde to a reaction flask with a catalytic amount of CeCl₃·7H₂O.
-
Reflux the mixture in a suitable solvent (e.g., methanol) for a specified time. The reaction temperature and time may be increased to improve the yield for certain substitutions.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter the precipitate, and wash it with a cold solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the final acylhydrazone derivative.
Efficacy of this compound and Its Derivatives
Derivatization of this compound has led to compounds with significantly enhanced biological activity, particularly against fungal pathogens. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) for bacteria and the half-maximal effective concentration (EC₅₀) for fungi.
Table 1: Comparative Antifungal and Antibacterial Activity of this compound and Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference |
| This compound (PO) | Candida albicans | MIC | 12 - 97 µg/mL | [1][2] |
| Candida albicans | MFC | 49 - 97 µg/mL | [1][2] | |
| Gram-negative bacteria | MIC | 0.098 - 1600 µg/mL | [5] | |
| Gram-positive bacteria | MIC | 0.098 - 800 µg/mL | [5] | |
| Sclerotinia sclerotiorum | EC₅₀ | 3 - 4 µg/mL | [10][11] | |
| Valsa mali | EC₅₀ | 3 - 4 µg/mL | [10][11] | |
| Derivative A3 | Candida albicans | MIC | 12 - 49 µg/mL | [1][2] |
| Derivative IV4 | Sclerotinia sclerotiorum | EC₅₀ | 11.0 µM | [12] |
| Derivative 2a₁₅ | Valsa mali | EC₅₀ | 0.34 µg/mL | [8] |
| Sclerotinia sclerotiorum | EC₅₀ | 0.45 µg/mL | [8] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; EC₅₀: Half-maximal Effective Concentration.
Mechanism of Action & Signaling Pathways
This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cell survival, and by disrupting fundamental cellular processes in pathogens.
Anti-inflammatory Signaling
This compound demonstrates significant anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways.[4] This leads to a reduction in the production of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[4]
Caption: this compound's inhibition of NF-κB and MAPK inflammatory pathways.
Antifungal Mechanism
The antifungal action of this compound derivatives, such as the acylhydrazone compound 2a₁₅, involves multiple modes of action against fungal cells.
Caption: Antifungal mechanism of action for a this compound derivative.[8]
Key Experimental Protocols
Protocol: Antifungal Susceptibility Testing (Broth Microdilution for MIC)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain like Candida albicans.
-
Preparation of Inoculum: Culture the fungal strain on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the test medium (e.g., RPMI-1640) to the final required inoculum concentration.
-
Compound Dilution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using the test medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Protocol: Western Blot for NF-κB and MAPK Pathway Analysis
This protocol is used to assess the effect of this compound on the protein expression and phosphorylation levels within the NF-κB and MAPK pathways in cells like RAW264.7 macrophages.[4]
-
Cell Culture and Treatment: Culture RAW264.7 macrophages to ~80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to activate the inflammatory pathways.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, and JNK. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts to determine the inhibitory effect of this compound.
Conclusion
Chemical synthesis provides a reliable and scalable source of this compound, enabling further research and development. The strategic derivatization of the this compound scaffold has proven to be a highly effective approach for generating novel compounds with superior efficacy against a range of microbial pathogens. The acylhydrazone derivatives, in particular, represent a promising class of antifungal agents.[7][8] The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers aiming to explore and optimize this compound-based compounds for therapeutic and agrochemical applications.
References
- 1. Synthesis and antimicrobial evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses proinflammatory mediator production and protects against endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound by one-step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Antifungal Activity, and Potential Mechanism of Natural Product this compound Derivatives Containing an Acylhydrazone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Pogostone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Pogostone, a natural compound isolated from Pogostemon cablin, on various cancer cell lines. The methodologies outlined here are essential for preclinical evaluation and mechanistic studies of this compound as a potential anticancer agent.
Introduction to this compound and its Cytotoxic Properties
This compound is a key bioactive constituent of Patchouli (Pogostemon cablin), a medicinal herb widely used in traditional Asian medicine.[1][2] Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic effects across a range of cancer cell lines, including liver, colorectal, and acute myeloid leukemia.[1][3][4] The primary mechanisms underlying this compound's cytotoxicity involve the induction of apoptosis (programmed cell death) and autophagy, as well as cell cycle arrest, making it a promising candidate for further drug development.[1][5]
Summary of this compound's Cytotoxic Effects
The cytotoxic activity of this compound is typically dose- and time-dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines, providing a benchmark for experimental design.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| HCT116 | Colorectal Carcinoma | MTT | Not Specified | 18.7 ± 1.93 | [1] |
| Liver Cancer Cell Line | Liver Cancer | MTT | 24 | Not Specified | [3] |
| HL-60 | Acute Myeloid Leukemia | MTT | Not Specified | Not Specified | [4] |
| OVCAR-3 | Ovarian Cancer | Not Specified | 24 and 48 | Not Specified | [6] |
Key Cell-Based Assays for Cytotoxicity Evaluation
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic and cytostatic effects of this compound.
Cell Viability and Proliferation Assays
These assays measure the overall metabolic activity of a cell population, which is indicative of cell viability and proliferation.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[1][7]
-
Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[3]
Cytotoxicity Assays
These assays directly measure cell death by assessing the loss of membrane integrity.
-
Lactate Dehydrogenase (LDH) Assay: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.[3][5]
Apoptosis Assays
These assays are crucial for determining if this compound induces programmed cell death.
-
Annexin V-FITC/Propidium Iodide (PI) Staining with Flow Cytometry: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membranes.[1][3]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]
Cell Cycle Analysis
This analysis determines if this compound affects cell cycle progression.
-
Propidium Iodide (PI) Staining with Flow Cytometry: PI stoichiometrically binds to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. Studies have shown that this compound can induce cell cycle arrest at the G0/G1 phase.[4][8][9]
Mechanistic Assays
These assays help to elucidate the molecular pathways involved in this compound-induced cytotoxicity.
-
Western Blotting: Used to detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3, Caspase-7, p53) and signaling pathways (e.g., PI3K/Akt/mTOR, MAPK).[1][3][5]
-
Real-Time PCR: Quantifies changes in the mRNA expression of apoptosis-related genes.[3][5]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µg/mL) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V-FITC/PI Staining for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
Protocol 3: Cell Cycle Analysis by PI Staining
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time points.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: this compound-induced signaling pathway leading to apoptosis and autophagy.
References
- 1. This compound induces autophagy and apoptosis involving PI3K/Akt/mTOR axis in human colorectal carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on viability, membrane integrity, and apoptosis of liver cancer cells - WCRJ [wcrj.net]
- 4. Pogostemon cablin extract as an anticancer agent on human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wcrj.net [wcrj.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. T cell inhibition by this compound from Pogostemon cablin (Blanco) Benth: In vitro and in vivo immunosuppressive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Pogostone as a Chemical Marker for the Quality Control of Pogostemon cablin (Patchouli)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pogostemon cablin (Blanco) Benth., commonly known as patchouli, is a perennial aromatic herb from the Lamiaceae family with significant applications in traditional medicine, perfumery, and aromatherapy.[1][2] Traditionally, it is used to treat ailments such as colds, nausea, diarrhea, and headaches.[3][4] The therapeutic and aromatic qualities of P. cablin are attributed to its essential oil, which is rich in bioactive compounds like patchouli alcohol, this compound, and various sesquiterpenes.[1][5]
Given the variability in chemical composition based on cultivation area, cultivar, and harvesting time, robust quality control is essential to ensure the consistency, efficacy, and safety of P. cablin raw materials and derived products.[6][7] this compound, a major bioactive constituent, has been identified as a critical chemical marker for quality evaluation due to its significant pharmacological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[4][8][9] This document provides detailed protocols for the extraction and quantification of this compound and summarizes relevant data for its use in the quality control of P. cablin.
This compound as a Key Quality Marker
The rationale for using this compound as a quality control marker is based on several key factors:
-
Pharmacological Activity : this compound is a primary contributor to the medicinal properties of patchouli, including its potent anti-inflammatory and antimicrobial effects.[3][4]
-
Chemotype Differentiation : P. cablin is often classified into two main chemotypes: the patchouli alcohol (PA)-type and the this compound (PO)-type.[10][11] Cultivars such as 'Paixiang' and 'Zhaoxiang' are considered therapeutic and contain higher concentrations of this compound, whereas 'Nanxiang' and 'Zhanxiang' are richer in patchouli alcohol and are primarily used in the fragrance industry.[6] Quantification of this compound is therefore crucial for authenticating and classifying the raw material for its intended use.
-
Variability : The content of this compound can vary significantly between different plant parts (leaves vs. stems) and cultivars, making it a sensitive indicator of material quality and origin.[11]
Quantitative Data for this compound in Pogostemon cablin
The concentration of this compound varies significantly across different samples and analytical methods. The following tables summarize quantitative data from published studies.
Table 1: this compound and Patchouli Alcohol Content in Different P. cablin Samples
| Sample Type | This compound Content (%) | Patchouli Alcohol Content (%) | Analytical Method | Reference |
|---|---|---|---|---|
| 36 essential oil samples | 7.84 (average) | 43.07 (average) | GC-FID | [12] |
| Essential oil from stems | 30.99 | 10.26 | GC/MS | [11] |
| Essential oil from leaves | 21.31 | 37.53 | GC/MS |[11] |
Experimental Protocols
This section provides detailed methodologies for the extraction of essential oil from P. cablin and the subsequent quantification of this compound.
Logical Workflow for Quality Control
The overall process for the quality control of Pogostemon cablin using this compound as a marker involves sample preparation, extraction, chromatographic analysis, and data interpretation.
Protocol 1: Essential Oil Extraction by Hydrodistillation
This protocol is based on standard methods for extracting volatile oils from plant materials.[2][12]
1. Materials and Equipment:
-
Dried and powdered P. cablin leaves or stems
-
Clevenger-type apparatus (3 L capacity)
-
Round-bottom flask
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
2. Procedure:
-
Place a known quantity (e.g., 200 g) of the dried, powdered plant material into the round-bottom flask.
-
Add a sufficient volume of distilled water to cover the material completely (e.g., 2 L) to prevent charring.[2]
-
Assemble the Clevenger apparatus according to the manufacturer's instructions.
-
Heat the flask to boiling using the heating mantle.
-
Continue the distillation for a set period (e.g., 4-6 hours) until no more oil is collected.
-
Once distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil from the collection arm of the Clevenger apparatus.
-
Dry the collected oil by passing it through a small amount of anhydrous sodium sulfate to remove residual water.
-
Store the oil in a sealed, airtight amber vial at 4°C until analysis.
-
Calculate the yield of the essential oil as a percentage of the initial dry weight of the plant material. Oil yields can range from 0.73% to 2.02%.[12]
Protocol 2: Quantification of this compound by GC-FID
This method provides a reliable means for quantifying this compound and other volatile components in the essential oil.[12]
1. Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column (e.g., HP-5ms, 30 m × 0.25 mm, 0.25 µm film thickness)
-
This compound reference standard (purity >98%)
-
Extracted P. cablin essential oil
-
Suitable solvent (e.g., Dichloromethane or n-hexane)
-
Autosampler vials
2. Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen.[13]
-
Injector Temperature: 250°C.[13]
-
Detector Temperature: 250°C.[13]
-
Oven Temperature Program: Start at an initial temperature (e.g., 60-80°C), hold for 1-2 minutes, then ramp at a rate of 5-10°C/min to a final temperature of 220-250°C, and hold for 5-10 minutes.[13]
-
Injection Volume: 1 µL
-
Split Ratio: e.g., 50:1
3. Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
-
Sample Preparation: Dilute a precise amount of the extracted essential oil in the same solvent used for the standards (e.g., 10 mg/mL).
-
Analysis: Inject the calibration standards into the GC-FID system to generate a calibration curve (peak area vs. concentration). The curve should demonstrate good linearity (r² > 0.999).[12][14]
-
Inject the prepared sample solutions.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The content is typically expressed as a percentage of the total oil.
Protocol 3: Quantification of this compound by HPLC-DAD
As an alternative to GC, HPLC can be used for the simultaneous quantification of volatile and non-volatile components, including this compound and various flavonoids.[14]
1. Materials and Equipment:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD)
-
Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[14]
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using 0.2% formic acid in water (A) and acetonitrile (B).[14]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a suitable wavelength for this compound (e.g., 276 nm).[15]
-
Injection Volume: 10 µL
3. Procedure:
-
Follow the same steps for preparing standard and sample solutions as described in the GC-FID protocol, using the mobile phase or a compatible solvent for dilution.
-
Perform the analysis by injecting standards to create a calibration curve and then injecting the samples.
-
Identify and quantify the this compound peak based on retention time and the calibration curve. This method has been validated for linearity, precision, and accuracy, with spike recoveries reported between 96–106%.[14]
Pharmacological Relevance and Signaling Pathways
This compound's role as a quality marker is underscored by its significant anti-inflammatory activity. Studies have shown that components of P. cablin, including this compound, can suppress the production of pro-inflammatory mediators.[16] This is achieved by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often activated by inflammatory stimuli like lipopolysaccharides (LPS).[16][17]
This compound Metabolism
Understanding the metabolism of this compound is important for pharmacokinetic and pharmacodynamic studies. In vivo and in vitro studies have shown that this compound undergoes extensive metabolism, primarily through hydroxylation, oxidation, and glucuronidation, leading to rapid elimination.[18]
Conclusion
This compound serves as a reliable and critical chemical marker for the quality control of Pogostemon cablin. Its distinct presence in therapeutically valuable chemotypes and its significant pharmacological activities make its quantification essential for ensuring the authenticity, consistency, and efficacy of patchouli-based products. The detailed GC-FID and HPLC protocols provided in this note offer robust and validated methods for researchers and industry professionals to implement effective quality control strategies for P. cablin.
References
- 1. mdpi.com [mdpi.com]
- 2. biochemjournal.com [biochemjournal.com]
- 3. Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review | springermedicine.com [springermedicine.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound, 23800-56-8 [thegoodscentscompany.com]
- 10. Transcriptome analysis of two Pogostemon cablin chemotypes reveals genes related to patchouli alcohol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative and fingerprinting analysis of Pogostemon cablin based on GC-FID combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeeng.net [jeeng.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound Metabolic Pathway: LC-MS/MS for Potential Drug Discovery [thermofisher.com]
Application Notes and Protocols for Testing Pogostone Synergy with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. A promising strategy to combat antimicrobial resistance is the use of combination therapies, wherein a non-conventional bioactive compound is co-administered with a conventional antibiotic to enhance its efficacy. Pogostone, a primary active component isolated from Pogostemon cablin (Patchouli), has demonstrated a range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[1][2][3][4] These application notes provide detailed protocols for evaluating the synergistic potential of this compound with conventional antibiotics against a panel of clinically relevant microorganisms.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound and a selection of conventional antibiotics against common Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. This data serves as a crucial baseline for designing synergy studies.
Table 1: MIC of this compound against Various Microorganisms
| Microorganism | MIC Range (µg/mL) |
| Staphylococcus aureus (including MRSA) | 0.098 - 800[1] |
| Escherichia coli | 0.098 - 1600[1][5] |
| Pseudomonas aeruginosa | ≥512[6] |
| Candida albicans | 3.1 - 97[7][8] |
Table 2: MICs of Conventional Antibiotics against Selected Pathogens
| Antibiotic | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Candida albicans (µg/mL) |
| Vancomycin | <0.5 - 2[9] | - | - | - |
| Ciprofloxacin | 56% resistant | 4 - >64 | 2 - >64[10] | - |
| Gentamicin | - | 98.3% susceptible | 4 - >64[10] | - |
| Ampicillin | - | 60.2% non-susceptible | - | - |
| Fluconazole | - | - | - | ≤8 - ≥64[11] |
| Amphotericin B | - | - | - | 0.06 - 8[11] |
Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Conventional antibiotic of choice
-
Bacterial or fungal strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Sterile multichannel pipettes and reservoirs
-
Incubator
Procedure:
-
Preparation of Antimicrobial Agents:
-
Prepare stock solutions of this compound and the conventional antibiotic at a concentration at least 10-fold higher than the highest concentration to be tested.
-
In a 96-well plate, perform serial two-fold dilutions of the conventional antibiotic along the x-axis (e.g., columns 1-10) in the appropriate broth.
-
Similarly, perform serial two-fold dilutions of this compound along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the dilutions of the conventional antibiotic to determine its MIC.
-
Row H should contain only the dilutions of this compound to determine its MIC.
-
Well H12 will serve as the growth control (broth and inoculum only).
-
-
Inoculation:
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the prepared inoculum to all wells containing antimicrobial dilutions and the growth control well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for Candida albicans.
-
-
Data Analysis and Interpretation:
-
After incubation, visually inspect the plates for turbidity to determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The synergistic effect is determined by the lowest FIC index value.
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
-
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time, determining whether a combination is bactericidal or bacteriostatic and the rate of killing.
Materials:
-
This compound and conventional antibiotic
-
Log-phase culture of the test microorganism
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Shaking incubator
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Preparation:
-
Prepare flasks containing broth with the following:
-
No drug (growth control)
-
This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Conventional antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
This compound and the conventional antibiotic in combination (at the same sub-MIC concentrations).
-
-
-
Inoculation:
-
Inoculate each flask with a standardized log-phase culture to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks in a shaking incubator at the optimal growth temperature.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates and incubate until colonies are visible.
-
Count the colonies to determine the number of viable cells (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualization of Potential Mechanisms
Signaling Pathways
This compound has been reported to exert anti-inflammatory effects by modulating key signaling pathways, which may also play a role in its synergistic antimicrobial activity by affecting the host-pathogen interaction or bacterial signaling.
Caption: this compound's inhibitory effect on NF-κB and MAPK signaling pathways.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conventional and alternative antifungal therapies to oral candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro and in vivo antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Enhances the Antibacterial Activity of Colistin against MCR-1-Positive Bacteria by Inhibiting the Biological Function of MCR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Candida albicans activity and pharmacokinetics of this compound isolated from Pogostemonis Herba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
- 11. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
Pogostone: A Promising Candidate for Combating Azole-Resistant Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of azole-resistant fungal strains represents a significant challenge in the clinical management of invasive fungal infections. Pogostone, a natural compound isolated from Pogostemon cablin (patchouli), has demonstrated considerable antifungal activity, including efficacy against fungal pathogens that have developed resistance to conventional azole-based therapies. This document provides detailed application notes and protocols based on current research to facilitate further investigation into this compound as a potential therapeutic agent.
In Vitro Antifungal Activity of this compound
This compound has shown potent in vitro activity against a range of fungal species, including clinically relevant azole-resistant strains. The following tables summarize the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and 50% inhibitory concentration (IC50) values reported in various studies.
Table 1: Antifungal Activity of this compound against Candida Species
| Fungal Strain | Resistance Profile | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans (various clinical isolates) | Fluconazole-Resistant | 3.1 - 50 | 50 - 400 | [1] |
| Candida albicans (all strains tested) | Not specified | 12 - 97 | 49 - 97 | [2] |
| Candida spp. (clinical isolates) | Not specified | 3.1 - 50 | 50 - 400 | [1] |
Table 2: Antifungal Activity of this compound against Other Fungal Species
| Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Colletotrichum fragariae | - | 8.5 ± 0.5 | [3] |
| Colletotrichum gloeosporioides | - | 2.34 ± 0.13 | [3] |
| Colletotrichum acutatum | - | 7.74 ± 0.23 | [3] |
| Botrytis cinerea | - | 6.34 ± 0.85 | [3] |
Proposed Mechanism of Action
The primary antifungal mechanism of this compound is believed to involve the disruption of fungal cell membrane integrity, likely through the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
Azole resistance in fungi often arises from mutations in the ERG11 gene, which encodes the target enzyme for azoles (lanosterol 14-α-demethylase), or through the overexpression of efflux pumps such as CDR1 and MDR1, which actively transport azoles out of the fungal cell. This compound's efficacy against azole-resistant strains suggests it may act on a different target within the ergosterol pathway or by a mechanism that is not susceptible to these resistance strategies.
Caption: Proposed mechanism of action of this compound against fungal cells.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the antifungal properties of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
This compound stock solution (in DMSO)
-
Fungal isolates (azole-susceptible and -resistant strains)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL. Include a drug-free well for a positive growth control and a well with medium only for a negative control.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
MFC Determination (Optional): To determine the MFC, subculture 10-20 µL from each well that shows no visible growth onto an agar plate. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest drug concentration that results in no fungal growth on the agar plate.
Caption: Experimental workflow for antifungal susceptibility testing.
Cell Membrane Integrity Assay: Propidium Iodide Staining
This assay assesses damage to the fungal cell membrane by using propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.
Materials:
-
Fungal cells treated with this compound (at MIC and supra-MIC concentrations)
-
Propidium iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat fungal cells with various concentrations of this compound for a defined period (e.g., 4-24 hours). Include untreated cells as a negative control and heat-killed cells as a positive control.
-
Staining: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS. Add PI to a final concentration of 2-5 µg/mL.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analysis:
-
Fluorescence Microscopy: Mount the stained cells on a microscope slide and observe under a fluorescence microscope using an appropriate filter set for PI (excitation ~535 nm, emission ~617 nm). Cells with damaged membranes will exhibit red fluorescence.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of PI-positive (damaged) cells in the population.
-
Assessment of Fungal Plasma Membrane Potential
Changes in plasma membrane potential can be an early indicator of cell stress and damage. The fluorescent probe DiSC3(5) can be used to monitor these changes.
Materials:
-
Fungal cells treated with this compound
-
DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution
-
HEPES buffer with glucose
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase, harvest, wash, and resuspend in HEPES buffer containing glucose.
-
Probe Loading: Add DiSC3(5) to the cell suspension (final concentration typically 0.1-1 µM) and incubate in the dark until the fluorescence signal stabilizes (indicating probe uptake and quenching).
-
Treatment and Measurement: Add this compound to the cell suspension while continuously monitoring the fluorescence (excitation ~622 nm, emission ~670 nm). Depolarization of the plasma membrane will cause the release of the quenched probe into the medium, resulting in an increase in fluorescence intensity.
Logical Relationships in Azole Resistance
Understanding the mechanisms of azole resistance is crucial for contextualizing the potential of alternative antifungals like this compound.
References
- 1. ERG3 and ERG11 genes are critical for the pathogenesis of Candida albicans during the oral mucosal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pogostone Insolubility in Aqueous Solutions for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of pogostone for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a lipophilic, or fat-soluble, compound. Its chemical structure lacks a sufficient number of polar functional groups that can interact favorably with water molecules, which are polar. This leads to its low solubility in aqueous buffers and cell culture media, often resulting in precipitation and inconsistent experimental results.
Q2: What are the common methods to dissolve this compound for in vitro experiments?
The most common methods to solubilize this compound for in vitro assays include:
-
Using a co-solvent: Dissolving this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it into the aqueous assay medium.
-
Complexation with cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin molecule to enhance its solubility in water.
-
Nanoformulations: Incorporating this compound into nano-sized delivery systems like nanoemulsions or liposomes to improve its dispersion and bioavailability in aqueous environments.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity and off-target effects. While tolerance is cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.1% (v/v).[1] Some robust cell lines may tolerate up to 0.5%, but it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.[2]
Troubleshooting Guide
Problem 1: My this compound precipitates out of solution when I add it to my cell culture medium.
-
Possible Cause A: The final concentration of the organic solvent is too low to maintain this compound solubility.
-
Solution: Ensure that your serial dilutions are performed in the organic solvent (e.g., DMSO) before the final dilution into the aqueous medium.[2] This maintains a consistent, albeit low, solvent concentration that can help keep the compound in solution. When adding the this compound-DMSO stock to the medium, do so dropwise while gently vortexing or swirling the medium to facilitate rapid and even dispersion.[3]
-
-
Possible Cause B: The this compound concentration exceeds its solubility limit in the final medium, even with a co-solvent.
-
Solution: Decrease the final concentration of this compound in your assay. If a higher concentration is required, consider alternative solubilization methods such as cyclodextrin complexation or nanoemulsions, which can achieve higher aqueous concentrations.
-
-
Possible Cause C: Interaction with components in the cell culture medium.
-
Solution: Components in the medium, such as salts and proteins, can sometimes contribute to the precipitation of hydrophobic compounds.[4] Try pre-diluting the this compound stock in a small volume of serum-free medium first, and then add this to the complete, serum-containing medium.
-
Problem 2: I am observing cytotoxicity in my vehicle control wells (containing only the solvent).
-
Possible Cause: The concentration of the organic solvent is too high.
-
Solution: Reduce the final concentration of the solvent in your assay. Determine the maximum tolerable solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone. Aim to use the lowest concentration of solvent that effectively dissolves the this compound.
-
Problem 3: My experimental results are inconsistent between replicates.
-
Possible Cause A: Incomplete dissolution of this compound in the stock solution.
-
Solution: Ensure that the this compound is completely dissolved in the organic solvent before any dilutions are made. Gentle warming (e.g., to 37°C) and vortexing or sonication can aid in dissolution.[5] Visually inspect the stock solution for any particulate matter.
-
-
Possible Cause B: Precipitation of this compound during the experiment.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. If you observe any cloudiness or precipitate in your working solutions, discard them and prepare fresh ones.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~45 mg/mL[6] |
| Ethanol | ~3 mg/mL |
| Dimethylformamide (DMF) | ~1.6 mg/mL |
| Ethanol:PBS (1:5, pH 7.2) | ~0.16 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Concentration (v/v) | Notes |
| DMSO | ≤ 0.1% | Some cell lines may tolerate up to 0.5%. Always perform a vehicle control.[2] |
| Ethanol | ≤ 0.1% | Can have effects on cellular metabolism. Vehicle control is essential. |
Experimental Protocols
Protocol 1: Solubilization of this compound using DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or incubator (optional)
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary to aid dissolution.[5] Visually inspect the solution to ensure there is no precipitate.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to achieve the desired intermediate concentrations for your dose-response experiments.
-
-
Prepare Working Solutions:
-
Add the appropriate volume of the this compound-DMSO stock solution to your pre-warmed cell culture medium. It is crucial to add the DMSO stock directly to the medium with gentle mixing to ensure rapid dispersion and minimize precipitation.[2] The final DMSO concentration should not exceed the predetermined tolerance level for your cell line (ideally ≤ 0.1%).
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Freeze-dryer or oven
Methodology:
-
Phase Solubility Study (Optional but Recommended):
-
Prepare aqueous solutions of HP-β-CD at various concentrations.
-
Add an excess amount of this compound to each solution.
-
Stir the solutions at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the solutions and analyze the concentration of dissolved this compound to determine the optimal this compound:HP-β-CD molar ratio.[7]
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Weigh the appropriate amounts of this compound and HP-β-CD based on the desired molar ratio.
-
Place the powders in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Knead the paste for 60 minutes.
-
Dry the resulting product in an oven at 40-50°C or by freeze-drying to obtain a powder.
-
-
Dissolving the Complex:
-
The resulting powder can be dissolved directly in aqueous buffers or cell culture media to the desired concentration.
-
Protocol 3: Preparation of a this compound Nanoemulsion
Materials:
-
This compound
-
A suitable oil (e.g., medium-chain triglycerides, olive oil)
-
A surfactant (e.g., Tween 80)
-
A co-surfactant (e.g., Span 80)
-
Distilled water
-
High-pressure homogenizer or ultrasonicator
Methodology:
-
Preparation of the Oil Phase:
-
Dissolve the desired amount of this compound in the selected oil.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in distilled water.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at a high speed with a magnetic stirrer.
-
-
Nanoemulsion Formation:
-
Characterization:
-
Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential to ensure stability and quality.
-
Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory mechanism of action.[10][11][12]
Experimental Workflow
Caption: General workflow for in vitro this compound bioactivity assays.
Troubleshooting Logic
Caption: A logical guide for troubleshooting this compound precipitation.
References
- 1. In vitro and in vivo antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. emulatebio.com [emulatebio.com]
- 6. Insecticidal activity in vitro of the essential oil of Pogostemon cablin against Ctenocephalides felis felis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Chitosan-Based Nanoemulsion Gel Containing Microbial Secondary Metabolite with Effective Antifungal Activity: In vitro and in vivo Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Panos-Fermented Extract-Mediated Nanoemulsion: Preparation, Characterization, and In Vitro Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses proinflammatory mediator production and protects against endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates TNF-α-induced injury in A549 cells via inhibiting NF-κB and activating Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pogostone Dosage for Anti-inflammatory Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Pogostone in cell culture experiments aimed at studying its anti-inflammatory effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: Based on published studies, a starting concentration range of 5 µM to 80 µM is recommended for investigating the anti-inflammatory effects of this compound.[1][2] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q2: How does this compound exert its anti-inflammatory effects?
A2: this compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][4][5][6] It has been shown to suppress the phosphorylation of key proteins in these pathways, such as IκBα, JNK, and p38, leading to a downstream reduction in the production of pro-inflammatory mediators.[3][5] Additionally, this compound can activate the Nrf2 antioxidant pathway, further contributing to its protective effects against inflammation and oxidative stress.[7]
Q3: Which cell lines are suitable for studying the anti-inflammatory effects of this compound?
A3: Common cell lines used in such studies include RAW 264.7 murine macrophages and human A549 lung carcinoma cells.[4][5][7] Human monocytic THP-1 cells are also a relevant model.[8] The choice of cell line should be guided by the specific research question and the inflammatory context being investigated.
Q4: What are the typical inducers of inflammation used in conjunction with this compound treatment?
A4: Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α) are potent and widely used inflammatory stimuli in in vitro models.[4][5][7] LPS, a component of the outer membrane of Gram-negative bacteria, is often used to stimulate macrophages.[4][9] TNF-α is a pro-inflammatory cytokine that can induce an inflammatory response in various cell types.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | This compound concentration is too high. | Perform a cell viability assay (e.g., MTT, Trypan Blue) with a wider range of this compound concentrations to determine the maximum non-toxic dose for your specific cell line and treatment duration.[10] |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control. | |
| Inconsistent or No Anti-inflammatory Effect | This compound concentration is too low. | Increase the this compound concentration in a stepwise manner, based on your initial dose-response curve. |
| Insufficient pre-incubation time with this compound. | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. A common pre-treatment time is 2 hours.[4] | |
| Sub-optimal inflammatory stimulus. | Verify the activity of your LPS or TNF-α stock. Ensure you are using a concentration that elicits a robust inflammatory response in your positive control. | |
| Cell passage number is too high. | High passage numbers can lead to altered cellular responses.[11] It is recommended to use cells within a defined low passage number range and to regularly thaw fresh vials from a validated cell bank.[11] | |
| Variability Between Experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that the cells are evenly distributed. |
| Variations in incubation times. | Strictly adhere to the optimized incubation times for this compound treatment and inflammatory stimulation. | |
| Reagent variability. | Use reagents from the same lot number for the duration of an experiment to minimize variability. |
Data Presentation
Table 1: Summary of this compound's Effects on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Parameter | This compound Concentration | Inhibition (%) | Reference |
| Nitric Oxide (NO) Production | 100 µg/mL (MPSK) | 98% | [12] |
| Prostaglandin E2 (PGE2) Production | 100 µg/mL (MPSK) | 64% | [12] |
| IL-6 Production | 100 µg/mL (MPSK) | 21% | [12] |
| IL-1β Production | 100 µg/mL (MPSK) | 18% | [12] |
| iNOS Protein Expression | Dose-dependent decrease | Not specified | [4] |
| COX-2 Protein Expression | Dose-dependent decrease | Not specified | [4] |
*MPSK: Methanol extract of Pogostemon stellatus (Lour.) Kuntze, a related species. The study highlights the potential of the plant family.
Table 2: Summary of this compound's Effects on Signaling Pathways in LPS-stimulated RAW 264.7 Macrophages
| Signaling Molecule | This compound Concentration | Effect | Reference |
| p-ERK | 100 µg/mL (MPSK) | 38% suppression | [9] |
| p-JNK | 100 µg/mL (MPSK) | 56% suppression | [9] |
| p-p38 | 100 µg/mL (MPSK) | 35% suppression | [9] |
| NF-κB Protein Expression | 100 µg/mL (MPSK) | 72% reduction | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
2. Quantification of Cytokines (ELISA)
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat cells with different concentrations of this compound for 2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 22-24 hours.[4]
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[5][6]
3. Western Blot Analysis for Signaling Proteins
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 2 hours, followed by stimulation with an inflammatory agent (e.g., LPS) for a short duration (e.g., 15-30 minutes for MAPK phosphorylation).[4]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-JNK, p-ERK, IκBα, p65) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A generalized workflow for studying the anti-inflammatory effects of this compound in cell culture.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
References
- 1. T cell inhibition by this compound from Pogostemon cablin (Blanco) Benth: In vitro and in vivo immunosuppressive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages [frontiersin.org]
- 5. This compound suppresses proinflammatory mediator production and protects against endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound attenuates TNF-α-induced injury in A549 cells via inhibiting NF-κB and activating Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pogostemon cablin Extract Promotes Wound Healing through OR2AT4 Activation and Exhibits Anti-Inflammatory Activity [mdpi.com]
- 9. Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of this compound on viability, membrane integrity, and apoptosis of liver cancer cells - WCRJ [wcrj.net]
- 11. youtube.com [youtube.com]
- 12. Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Pogostone degradation in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term storage and handling of Pogostone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments, with a focus on preventing and identifying degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is expected to remain stable for at least four years.[1][2]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Stock solutions in organic solvents should be stored at -20°C or -80°C in tightly sealed vials, protected from light. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the potential signs of this compound degradation?
Visible signs of degradation of pyranone compounds like this compound can include a change in color (e.g., yellowing or browning), clumping of the solid material, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the purity and integrity of your this compound sample.
Q4: What factors can contribute to the degradation of this compound?
As a pyranone derivative, this compound's stability can be compromised by several factors:
-
Moisture: The lactone ring in the pyranone structure is susceptible to hydrolysis (ring-opening) in the presence of moisture.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4]
-
Light: Compounds with conjugated double bond systems, like this compound, can be sensitive to light, which may lead to photodegradation.[1][3]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the pyranone ring.[1]
-
Oxidation: The presence of the enolic hydroxyl group and the electron-rich pyran ring makes the molecule susceptible to oxidation.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause Related to this compound Degradation | Recommended Action |
| Inconsistent or weaker than expected biological activity in assays. | The concentration of active this compound may be lower than anticipated due to degradation in the stock solution or during the experiment. | 1. Prepare fresh stock solutions of this compound from solid material stored under recommended conditions. 2. Perform a quality control check on your solid this compound and stock solutions using an appropriate analytical method (e.g., HPLC, LC-MS) to confirm purity and concentration. 3. Minimize the exposure of this compound-containing solutions to light and elevated temperatures during your experiment. |
| Precipitate forms when diluting stock solution into aqueous media. | This is more likely a solubility issue rather than degradation. This compound has low solubility in aqueous buffers.[1] | 1. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous working solution is sufficient to maintain solubility, but still compatible with your experimental system. 2. Prepare the aqueous solution immediately before use. Do not store aqueous solutions of this compound.[1] |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | These may represent degradation products of this compound. | 1. Compare the chromatogram of your current sample with that of a freshly prepared standard or a previously validated batch. 2. Consider performing forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products, which can then be used as markers. |
| Discoloration or change in the physical appearance of solid this compound. | This is a strong indicator of degradation, likely due to oxidation or exposure to moisture. | 1. Discard the discolored solid. 2. Ensure that new batches of this compound are stored in a tightly sealed container at -20°C in a dry environment. Consider storage in a desiccator. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method to assess the purity of this compound and detect the presence of degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.
2. Mobile Phase and Gradient:
-
A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is commonly effective.
-
A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic compounds.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 50-100 µg/mL).
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., around 254 nm or 310 nm).
-
The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Maintain at room temperature and monitor at several time points, as base-catalyzed hydrolysis can be rapid.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24-48 hours.
4. Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp).
-
A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photodegradation.
5. Thermal Degradation:
-
Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).
For all forced degradation studies, analyze the samples at various time points using a suitable analytical method like HPLC or LC-MS to identify and quantify any degradation products.
Signaling Pathways and Experimental Workflows
This compound's Influence on NF-κB and MAPK Signaling Pathways
This compound has been shown to modulate inflammatory responses by affecting key signaling pathways, including the NF-κB and MAPK pathways.[2] Understanding these interactions is crucial for interpreting experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Pogostone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Pogostone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges stem from this compound's physicochemical properties and metabolic profile:
-
Poor Aqueous Solubility: this compound is characterized by low water solubility, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption. Reports indicate its solubility in aqueous buffers is sparing, estimated to be around 0.16 mg/mL in a 1:5 ethanol:PBS solution[1].
-
Rapid Metabolism: Pre-clinical studies in rats and mice indicate that this compound undergoes intense and rapid metabolism, leading to a short biological half-life of approximately 37-53 minutes[1]. This rapid clearance can significantly reduce the amount of active compound reaching systemic circulation. The primary metabolic route is hydroxylation[1].
Q2: What is the Biopharmaceutical Classification System (BCS) class of this compound?
A2: While there is no definitive published classification, based on its poor aqueous solubility, this compound is likely a BCS Class II or Class IV compound. A definitive classification would require experimental data on its intestinal permeability. BCS Class II compounds are characterized by low solubility and high permeability, while Class IV compounds have both low solubility and low permeability.
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be explored to overcome the challenges of poor solubility and rapid metabolism:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a molecular level to enhance its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, improving solubilization and absorption.
-
Nanoparticle-Based Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and potentially improved absorption.
-
Inclusion Complexes with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and stability.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Pre-clinical Animal Studies
| Possible Cause | Troubleshooting/Experimental Approach |
| Poor Dissolution Rate | Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP K30, HPMC). This can enhance the dissolution by presenting the drug in an amorphous state. |
| Low Aqueous Solubility | Develop a Self-Emulsifying Drug Delivery System (SEDDS) to maintain this compound in a solubilized state within the gastrointestinal tract. |
| Extensive First-Pass Metabolism | Co-administration with a metabolic inhibitor (e.g., piperine) could be investigated to reduce the rate of metabolism. However, this approach requires careful toxicological evaluation. |
| Efflux by Intestinal Transporters (e.g., P-glycoprotein) | Although not definitively studied for this compound, if efflux is suspected, the inclusion of P-gp inhibitors in the formulation (e.g., certain surfactants used in SEDDS) could be beneficial. |
Issue 2: Difficulty in Achieving Dose-Proportional Exposure
| Possible Cause | Troubleshooting/Experimental Approach |
| Saturation of Absorption Mechanisms | At higher doses, the dissolution of this compound may become the rate-limiting step. Employing solubility-enhancing formulations like SEDDS or nanosuspensions can help maintain sink conditions and improve dose proportionality. |
| Non-linear Metabolism | If metabolic pathways become saturated at higher doses, this could lead to non-proportional increases in exposure. A thorough pharmacokinetic study with a wide range of doses is recommended to characterize this. |
Quantitative Data Summary
The following table summarizes the baseline oral pharmacokinetic parameters of unformulated this compound in rats. Note: Data for enhanced formulations of this compound are currently limited in published literature. The values presented for hypothetical formulations are based on typical improvements seen for other BCS Class II/IV compounds and should be considered illustrative.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| This compound Suspension | Rat | 5 (oral) | - | - | - | 70.39 |
| This compound Suspension | Rat | 10 (oral) | - | - | - | 78.18 |
| This compound Suspension | Rat | 20 (oral) | - | - | - | 83.99 |
| Hypothetical Solid Dispersion | Rat | 10 (oral) | Increased | Shorter | Increased | >85 |
| Hypothetical SEDDS | Rat | 10 (oral) | Significantly Increased | Shorter | Significantly Increased | >90 |
Data for this compound Suspension adapted from a pharmacokinetic study in rats[2]. Dashes indicate data not reported in the source. Cmax, Tmax, and AUC values would need to be experimentally determined.
Experimental Protocols
Protocol 1: Preparation and Evaluation of a this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.
Methodology:
-
Preparation of the Solid Dispersion (Solvent Evaporation Method):
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a suitable solvent such as ethanol.
-
Stir the solution until a clear liquid is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.
-
Powder X-Ray Diffraction (PXRD): To assess the crystalline nature of the drug in the formulation.
-
In Vitro Dissolution Study: Perform dissolution testing in a USP Type II apparatus using a dissolution medium such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). Compare the dissolution profile of the solid dispersion to that of pure this compound.
-
-
In Vivo Pharmacokinetic Study (Rat Model):
-
Administer the this compound solid dispersion and a control suspension of pure this compound orally to fasted rats.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and compare the relative bioavailability of the solid dispersion to the control.
-
Protocol 2: Formulation and Characterization of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation to improve the solubility and oral absorption of this compound.
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
Select excipients that show good solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Construct a phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve this compound in the mixture of oil, surfactant, and co-surfactant with gentle stirring and heating if necessary.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Assess the time taken for the SEDDS to form a homogenous emulsion upon dilution in an aqueous medium with gentle agitation.
-
In Vitro Drug Release: Perform in vitro release studies using a dialysis bag method in a relevant dissolution medium.
-
-
In Vivo Pharmacokinetic Study (Rat Model):
-
Administer the this compound-loaded SEDDS orally to fasted rats.
-
Follow the same procedure for blood sampling, plasma analysis, and pharmacokinetic parameter calculation as described in Protocol 1.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic pathway of this compound.
Caption: Workflow for SEDDS development.
Caption: this compound's inhibitory effects.
References
Minimizing Pogostone off-target effects in cellular models
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to minimize and identify potential off-target effects of pogostone in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary activities and signaling pathways affected by this compound?
This compound, a primary active component from Pogostemon cablin, is known to exhibit multiple biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2][3] Key signaling pathways modulated by this compound include:
-
PI3K/Akt/mTOR Pathway: this compound can induce autophagy and apoptosis in cancer cells by decreasing the phosphorylation of Akt and mTOR.[1]
-
NF-κB Pathway: It has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[4][5][6] This can involve suppressing the phosphorylation of IκBα and p65.[4]
-
MAPK Pathway: this compound can inhibit the phosphorylation of JNK and p38 MAPK, contributing to its anti-inflammatory properties.[5][6]
-
Nrf2 Pathway: It can activate the Nrf2 antioxidant pathway, which plays a role in its protective effects against cellular injury.[4]
-
Apoptosis Pathways: this compound induces apoptosis through both intrinsic and extrinsic pathways, often involving the regulation of Bcl-2 family proteins (increasing the Bax/Bcl-2 ratio) and caspases.[7][8][9]
Q2: What are potential off-target effects of this compound to be aware of?
While many of the above effects are considered therapeutically relevant "on-target" activities, they can manifest as "off-target" effects if they are not the intended focus of the study. For example:
-
Unintended Cytotoxicity: At higher concentrations, this compound can induce apoptosis and cytotoxicity in a dose- and time-dependent manner across various cell lines, which may not be the desired outcome in non-cancer models.[7][9]
-
Modulation of Broad Anti-Inflammatory Pathways: Its inhibition of major inflammatory signaling hubs like NF-κB and MAPK means it can produce widespread effects that may confound experiments focused on a single target.[5]
-
Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest at the G0/G1 phase, which could be an unwanted variable in studies unrelated to cell proliferation.[8][10]
Q3: How do I select an appropriate working concentration for this compound to minimize off-target effects?
The optimal concentration is a balance between achieving the desired on-target effect and avoiding broad, non-specific cellular responses.
-
Consult Literature Data: Start by reviewing published IC50 or effective concentration values for your cell type or a similar one (see Data Presentation section below).
-
Perform a Dose-Response Curve: This is the most critical step. Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) in your specific cellular assay. The goal is to identify the lowest concentration that produces the desired on-target phenotype without causing significant cytotoxicity or other unwanted effects.[11]
-
Assess Cell Viability: Always run a parallel cytotoxicity assay (e.g., MTT, LDH) with the same concentrations and time points to distinguish specific phenotypic changes from general toxicity.[7][12]
Q4: My observed cellular phenotype is inconsistent with the known function of my intended target. How can I confirm it's an on-target effect of this compound?
This is a common issue when working with pharmacologically active small molecules.[13]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical structure that targets the same protein or pathway produces the same phenotype, it strengthens the evidence for an on-target effect.[11][14]
-
Perform a Rescue Experiment: If possible, overexpress the intended target protein in your cells. If the phenotype caused by this compound is rescued or diminished, it strongly suggests an on-target mechanism.[13]
-
Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to its intended target within the cell at the concentrations you are using.[11][14]
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of this compound
| Cell Line | Assay Type | Effect Measured | Concentration/IC50 | Citation |
| HCT116 (Human Colorectal Carcinoma) | MTT Assay | Anti-tumor activity | 18.7 ± 1.93 µg/mL | [1] |
| OVCAR-3 (Human Ovarian Cancer) | Flow Cytometry | Apoptosis induction | 90 µg/mL (for 24/48h) | [15] |
| Liver Cancer Cell Line | MTT Assay | Cytotoxicity (Time/Dose-dependent) | Significant decrease in viability | [7][9] |
| HL-60 (Human Acute Myeloid Leukemia) | MTT Assay | Inhibition of proliferation | Dose-dependent | [8][10] |
| HT-29 (Human Colorectal Cancer) | MTT Assay | Cytotoxicity (48h) | 21.04 ± 0.68 µg/mL | [16] |
| CT26 (Mouse Colon Carcinoma) | MTT Assay | Cytotoxicity (48h) | 15.46 ± 1.28 µg/mL | [16] |
| Colletotrichum fragariae (Fungus) | Antifungal Assay | Fungal Growth Inhibition | 8.5 ± 0.5 µg/mL | [17] |
| Colletotrichum gloeosporioides (Fungus) | Antifungal Assay | Fungal Growth Inhibition | 2.34 ± 0.13 µg/mL | [17] |
| T-cells (ConA-stimulated) | Proliferation Assay | Inhibition of proliferation | 20-80 µM | [18] |
Note: Concentrations in µg/mL can be converted to µM using the molecular weight of this compound (~224.25 g/mol ).
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol helps determine the optimal, non-toxic concentration range for this compound in your specific cell line.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution series of this compound in culture medium. A typical range might be from 0.1 µM to 200 µM. Also, prepare a vehicle control (e.g., DMSO in medium, ensuring the final DMSO concentration is consistent across all wells and typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound serial dilutions or vehicle control to the appropriate wells. Include "no-cell" blanks containing only medium. Incubate for your desired experimental time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[14]
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with the selected concentration of this compound or a vehicle control for a specified time.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them using a gentle method (e.g., freeze-thaw cycles) to release the cellular proteins.
-
Heating Step: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Fractions: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction using Western Blotting or another sensitive protein detection method.
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates that this compound binding has stabilized the target protein, confirming engagement.[14]
Mandatory Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for identifying and mitigating this compound off-target effects.
Caption: Simplified signaling pathways modulated by this compound.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell-based assay.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or an "edge effect" in the microplate are common culprits.[19] this compound, if not fully solubilized, could also lead to inconsistent concentrations.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Confirm this compound is fully dissolved in your stock solution (e.g., DMSO) before diluting it in culture medium.[2] Vortex thoroughly.
-
Optimize Cell Plating: Ensure your cell suspension is homogenous. Let the plate sit at room temperature for 15-20 minutes before incubation to allow for even settling.[19]
-
Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[19]
-
Pipetting Technique: Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Pre-wet pipette tips.[19]
-
Issue 2: My compound shows toxicity in cells at concentrations required for the desired on-target effect.
-
Possible Cause: The therapeutic window for your specific on-target effect may be very narrow, or the observed toxicity is a result of off-target interactions.[13]
-
Troubleshooting Steps:
-
Re-evaluate Dose-Response: Perform a more granular dose-response curve around the concentration of interest to pinpoint the exact toxicity threshold.
-
Time-Course Experiment: Determine if the toxicity is time-dependent. It may be possible to observe the on-target phenotype at an earlier time point before significant cytotoxicity occurs.[9]
-
Use a More Sensitive Assay: Your primary assay may require high concentrations of this compound. Consider a more sensitive downstream assay (e.g., qPCR for a target gene instead of a protein-level readout) that might respond to lower, non-toxic concentrations.
-
Counter-Screening: Test this compound's toxicity in a cell line that does not express your intended target. If toxicity persists, it is likely due to off-target effects.[13]
-
Issue 3: I am seeing a potent anti-inflammatory effect, but I am not sure if it is mediated by NF-κB or other pathways.
-
Possible Cause: this compound is known to inhibit multiple inflammatory pathways, including NF-κB and MAPK (p38/JNK).[5][6] The observed effect could be a result of action on one or both.
-
Troubleshooting Steps:
-
Pathway-Specific Readouts: Use specific tools to dissect the pathway. For NF-κB, you can use a reporter assay or measure the phosphorylation status of key proteins like IκBα and p65 via Western Blot.[4]
-
MAPK Pathway Analysis: Concurrently, measure the phosphorylation levels of p38 and JNK to see if they are also inhibited at the effective concentration.[5]
-
Use Specific Upstream Activators: Stimulate the cells with different activators that are known to preferentially trigger one pathway over the other (e.g., using TNF-α for NF-κB vs. anisomycin for p38/JNK) and assess how this compound affects the outcome in each case.[4]
-
References
- 1. This compound induces autophagy and apoptosis involving PI3K/Akt/mTOR axis in human colorectal carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review [ouci.dntb.gov.ua]
- 4. This compound attenuates TNF-α-induced injury in A549 cells via inhibiting NF-κB and activating Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses proinflammatory mediator production and protects against endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound on viability, membrane integrity, and apoptosis of liver cancer cells - WCRJ [wcrj.net]
- 8. Pogostemon cablin extract as an anticancer agent on human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wcrj.net [wcrj.net]
- 10. Pogostemon cablin extract as an anticancer agent on human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Extract of Pogostemon cablin Possesses Potent Anticancer Activity against Colorectal Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pogostemon cablin Constituents: A Promising Source of Natural Fungicides and Herbicides [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. benchchem.com [benchchem.com]
Pogostone stability issues in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of pogostone in various solvent systems.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound solutions.
1. Issue: this compound has precipitated out of my solution.
-
Potential Cause 1: Exceeded Solubility Limit. this compound has limited solubility in many solvents, especially aqueous buffers.[1]
-
Solution:
-
Verify the concentration of your solution against the known solubility limits (see Table 1).
-
If the concentration is too high, dilute the solution with additional solvent.
-
For future experiments, prepare the stock solution at a concentration below the solubility limit.
-
-
-
Potential Cause 2: Temperature Fluctuation. A decrease in temperature can reduce the solubility of this compound, causing it to precipitate.
-
Solution:
-
Gently warm the solution in a water bath while stirring or vortexing to redissolve the precipitate.
-
Store solutions at a constant, appropriate temperature. Avoid repeated freeze-thaw cycles.[2]
-
-
-
Potential Cause 3: Inappropriate Solvent for Aqueous Dilution. When diluting a concentrated organic stock solution (e.g., in DMSO or ethanol) into an aqueous buffer, this compound can precipitate if the final concentration of the organic solvent is too low to maintain solubility.
-
Solution:
-
Ensure the final concentration of the organic co-solvent is sufficient. For example, a 1:5 solution of ethanol:PBS (pH 7.2) can be used to achieve a this compound solubility of approximately 0.16 mg/mL.[1][3]
-
Add the this compound stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations.
-
-
-
Potential Cause 4: Use of Hydrated Solvents. Moisture-absorbing solvents like DMSO can take up water from the atmosphere, which reduces the solubility of hydrophobic compounds like this compound.[2]
2. Issue: I am observing unexpected peaks in my HPLC/LC-MS analysis.
-
Potential Cause 1: Degradation. this compound can degrade under certain conditions, leading to the formation of new chemical entities.
-
Solution:
-
Review your solution preparation and storage conditions. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
This compound is susceptible to degradation via hydrolysis and oxidation.[4] Avoid harsh acidic or basic conditions and exposure to strong oxidizing agents unless conducting a forced degradation study.
-
Prepare fresh solutions before each experiment.
-
-
-
Potential Cause 2: Solvent Impurities or Adducts. The solvent itself may contain impurities, or the compound may form adducts with solvent molecules, especially in mass spectrometry analysis.
-
Solution:
-
Use high-purity, HPLC-grade or MS-grade solvents.
-
Run a solvent blank to identify any peaks originating from the solvent.
-
Check for common adducts (e.g., sodium, potassium) in your mass spectrometry data.
-
-
3. Issue: Loss of biological activity in my this compound-treated sample.
-
Potential Cause 1: Compound Degradation. The loss of the parent this compound molecule due to instability will result in a decrease or complete loss of its intended biological effect.
-
Solution:
-
Confirm the stability of this compound under your specific experimental conditions (e.g., incubation time, temperature, media components).
-
Quantify the concentration of this compound at the beginning and end of your experiment using a validated analytical method like HPLC to check for degradation.[5]
-
Prepare fresh solutions immediately before use, especially for aqueous-based assays. It is not recommended to store aqueous solutions for more than one day.[1]
-
-
-
Potential Cause 2: Adsorption to Labware. this compound, being a relatively hydrophobic molecule, may adsorb to the surfaces of certain plastics, such as plastic centrifuge tubes.[6]
-
Solution:
-
Use glass or low-adsorption polypropylene labware for preparing and storing this compound solutions.
-
Consider adding a small amount of a non-ionic surfactant like Tween-20 to your aqueous buffers to reduce non-specific binding, if compatible with your assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound? A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][3] It is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[1][3]
Q2: How should I store solid this compound and its stock solutions? A2:
-
Solid this compound: Solid this compound is stable for at least four years when stored at -20°C.[1][3]
-
Organic Stock Solutions: Stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C.[2] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.[2] A stock solution in a solvent at -80°C can be stable for up to a year.[2]
-
Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. Storage for more than one day is not recommended.[1]
Q3: What is the solubility of this compound in common solvents? A3: The solubility of this compound can vary. The table below summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molarity (mM) |
| DMSO | ~3 mg/mL[3] - 45 mg/mL[2] | ~13.4 mM - 200.7 mM |
| Ethanol | ~3 mg/mL[3] - 45 mg/mL[2] | ~13.4 mM - 200.7 mM |
| Dimethylformamide (DMF) | ~1.6 mg/mL[1][3] | ~7.1 mM |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL[1][3] | ~0.7 mM |
Note: The significant range reported for DMSO and ethanol may depend on the specific product batch, purity, and experimental conditions. It is always recommended to perform a solubility test for your specific application.
Q4: Under what conditions does this compound degrade? A4: this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4] Forced degradation studies, which are used to intentionally degrade a compound, employ conditions such as refluxing in 0.1 N HCl or 0.1 N NaOH, or treatment with 3-30% hydrogen peroxide.[7] While specific kinetic data for this compound is not widely published, these conditions indicate potential degradation pathways relevant to experimental setups with non-neutral pH or reactive oxygen species.
Q5: How can I check the stability of my this compound solution? A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to assess the stability of your this compound solution.[5][8] This involves analyzing your sample over time and monitoring for a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
Experimental Protocols
1. Protocol: Stability-Indicating HPLC Method for this compound Quantification
This protocol provides a general method for quantifying this compound and detecting potential degradation products. Method optimization may be required based on the specific instrument and degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution using Acetonitrile and water with 0.2% formic acid is effective.[5]
-
Solvent A: 0.2% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a suitable ratio (e.g., 70% A, 30% B), then increase the percentage of Solvent B over 20-30 minutes to elute the compound and any more hydrophobic degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at this compound's absorbance maxima, λmax = 224 nm and 310 nm.[1][3]
-
Procedure: a. Prepare a standard curve of this compound in the relevant solvent at known concentrations. b. Inject the standards to establish linearity and retention time. c. Inject the experimental sample (e.g., from a stability study) and monitor the chromatogram. d. A decrease in the area of the this compound peak and the appearance of new peaks over time indicates degradation.
2. Protocol: Forced Degradation Study of this compound
Forced degradation studies are intentionally stressful experiments designed to predict degradation pathways and validate the specificity of analytical methods.[9][10]
-
Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: (Perform each in triplicate, including a control sample protected from stress).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 8 hours.[7] After incubation, cool and neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.[7] After incubation, cool and neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[7]
-
Photolytic Degradation: Expose the this compound solution (in a photostable, transparent container) to UV light (e.g., 254 nm) and/or visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C) for 48 hours.
-
-
Analysis: a. After the designated time, dilute all samples to an appropriate concentration. b. Analyze by the stability-indicating HPLC method described above. c. Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Potential degradation pathways for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Metabolic Pathway: LC-MS/MS for Potential Drug Discovery [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianjpr.com [asianjpr.com]
- 8. speronline.com [speronline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Pogostone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and managing the batch-to-batch variability of commercial Pogostone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (4-hydroxy-6-methyl-3-(4-methyl-1-oxopentyl)-2H-pyran-2-one) is a natural pyranone compound isolated from Pogostemon cablin (Patchouli).[1][2] It is recognized for a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][3][4]
Q2: What are the common causes of batch-to-batch variability in commercial this compound?
As a natural product, the consistency of this compound can be affected by several factors during its production, leading to batch-to-batch variability. These factors can include:
-
Source Material Variation: Differences in the geographical origin, cultivation conditions, and harvest time of the Pogostemon cablin plant can lead to variations in the chemical profile of the raw material.[3][5][6]
-
Extraction and Purification Processes: The methods used for extraction and purification can differ between suppliers and even between batches from the same supplier. This can result in varying levels of purity and the presence of different impurities.[3][5]
-
Storage and Handling: this compound is a solid at room temperature and should be stored at -20°C for long-term stability.[1][7] Improper storage and handling can lead to degradation of the compound.
Q3: How can batch-to-batch variability of this compound affect my experimental results?
Inconsistent batches of this compound can lead to a range of issues in experimental outcomes, including:
-
Variable Potency: Changes in purity or the presence of bioactive impurities can alter the observed potency (e.g., IC50 or MIC values) of this compound in your assays.
-
Inconsistent Efficacy: The overall therapeutic or biological effect of this compound can vary, leading to difficulties in replicating results.
-
Unexpected Off-Target Effects: The presence of unknown impurities could introduce unintended biological activities, confounding your experimental results.
Q4: How should I prepare and store this compound stock solutions to minimize variability?
To ensure consistency in your experiments, proper preparation and storage of this compound stock solutions are critical.
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO and ethanol.[7] It is sparingly soluble in aqueous buffers.[7] For cell-based assays, it is recommended to first dissolve this compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[7]
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM in DMSO) to minimize the volume of solvent added to your experimental system.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] It is not recommended to store aqueous solutions for more than one day.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)
You observe a significant shift in the IC50 value of this compound in your cell viability assay compared to previous experiments with a different batch.
Caption: Troubleshooting workflow for inconsistent IC50 values.
-
Verify Experimental Parameters: Ensure that all experimental conditions are identical to your previous experiments. This includes cell seeding density, incubation times, and reagent concentrations.
-
Check Cell Health and Passage Number: Use cells within a consistent and low passage number range. Visually inspect the cells for any signs of stress or contamination.
-
Prepare a Fresh Stock Solution: An improperly stored or degraded stock solution can lead to a loss of potency. Prepare a fresh stock solution from the new batch of this compound.
-
Qualify the New Batch of this compound: Before using a new batch in large-scale experiments, it is crucial to qualify its activity.
-
Purity Check: If possible, assess the purity of the new batch using techniques like HPLC.
-
Small-Scale Validation: Run a small-scale experiment to determine the IC50 of the new batch and compare it to the previous batch.
-
-
Run a Head-to-Head Comparison: In the same experiment, test the old and new batches of this compound side-by-side. This will help you determine if the variability is due to the compound or other experimental factors.
-
Analyze the Results: If the head-to-head comparison confirms a significant difference in potency between the two batches, the variability is likely due to the this compound itself.
-
Adjust Protocol or Contact Supplier:
-
If the new batch is less potent, you may need to adjust the concentrations used in your experiments.
-
If the new batch is more potent, be cautious of potential cytotoxicity at higher concentrations.
-
Contact the supplier to report the batch-to-batch variability and request a certificate of analysis or a replacement batch.
-
Issue 2: Variable Anti-inflammatory Effects in LPS-Stimulated Macrophages
You are observing inconsistent inhibition of pro-inflammatory markers (e.g., NO, TNF-α, IL-6) in LPS-stimulated macrophages when using different batches of this compound.
-
Standardize LPS Stimulation: Ensure that the concentration and source of LPS are consistent across all experiments. The potency of LPS can also vary between batches.
-
Confirm this compound Purity and Integrity: As with cell viability assays, the purity of this compound is critical. Impurities could either enhance or diminish the anti-inflammatory effect.
-
Evaluate Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity, which could be misinterpreted as an anti-inflammatory effect. Always perform a cell viability assay (e.g., MTT) in parallel with your anti-inflammatory assay to rule out cytotoxicity.
-
Perform a Dose-Response Analysis: Test a range of this compound concentrations from both the old and new batches to generate a full dose-response curve. This will provide a more comprehensive comparison of their anti-inflammatory potency.
Issue 3: Inconsistent Minimum Inhibitory Concentration (MIC) Values in Antimicrobial Assays
You are finding that the MIC of this compound against a specific microorganism varies between batches.
-
Verify Inoculum Density: Ensure that the starting inoculum of the microorganism is consistent for each experiment.
-
Check Media and Growth Conditions: Use the same batch of growth media and maintain consistent incubation conditions (temperature, time, aeration).
-
Assess this compound Solubility: In broth microdilution assays, poor solubility of this compound at higher concentrations can lead to inaccurate MIC values. Ensure that the compound is fully dissolved in the test medium.
-
Include a Quality Control Strain: Use a reference strain with a known MIC for this compound (if available) or another control compound to ensure the assay is performing consistently.
Signaling Pathway Diagrams
This compound has been reported to exert its anti-inflammatory effects through the inhibition of the NF-κB and p38 MAPK signaling pathways.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibition of the p38 MAPK signaling pathway.
Quantitative Data Summary
The following table summarizes reported quantitative data for the biological activities of this compound. Note that these values may vary depending on the specific experimental conditions.
| Biological Activity | Assay/Model | Target | Reported Value (IC50/MIC) | Reference |
| Antifungal | Broth Microdilution | Candida albicans (clinical isolates) | 12-97 µg/mL | [1] |
| Antibacterial | Agar Double Dilution | Gram-positive bacteria | 0.098-800 µg/mL | [4] |
| Antibacterial | Agar Double Dilution | Gram-negative bacteria | 0.098-1600 µg/mL | [4] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Pro-inflammatory mediators | - | [3] |
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Adherent cells of choice
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol is for evaluating the anti-inflammatory effects of this compound on RAW264.7 macrophages.
Materials:
-
This compound stock solution
-
RAW264.7 macrophage cells
-
LPS (Lipopolysaccharide)
-
Cell culture medium
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for cytokine measurement)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment with this compound:
-
Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
Include a vehicle control.
-
-
LPS Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Measurement:
-
Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Use ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.
-
-
Cell Viability: In a parallel plate, perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Broth Microdilution MIC Assay
This protocol is for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
Procedure:
-
Prepare this compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth medium.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve the final desired inoculum concentration.
-
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Controls:
-
Include a positive control (bacteria in broth without this compound).
-
Include a negative control (broth only).
-
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Potential Pogostone Interference in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential assay interference by Pogostone in high-throughput screening (HTS). While this compound is a bioactive natural product with recognized therapeutic potential, it is crucial to differentiate genuine biological activity from non-specific assay artifacts.[1][2][3][4][5] This guide offers structured advice for identifying and mitigating such interference.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it a potential concern in HTS?
This compound is a bioactive secondary metabolite isolated from Pogostemon cablin (Patchouli), a plant used in traditional medicine.[1][4] It has reported anti-inflammatory, antimicrobial, and antifungal properties.[2][3][6] The concern in HTS arises because natural products, like this compound, can sometimes act as Pan-Assay Interference Compounds (PAINS).[7][8][9] PAINS are compounds that produce false positive results in multiple assays through non-specific mechanisms rather than by specifically interacting with the intended biological target.[10][11][12]
2. How might this compound interfere with HTS assays?
While specific data on this compound is limited, compounds with similar characteristics can interfere through several mechanisms:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to a false "hit."[13]
-
Fluorescence Interference: this compound may possess intrinsic fluorescence or quenching properties that interfere with fluorescence-based readouts, a common technology in HTS.[7][14][15]
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components, leading to non-specific signals.[16]
-
Redox Activity: Molecules that participate in redox cycling can generate reactive oxygen species (e.g., hydrogen peroxide), which can disrupt assay signaling.[7][12]
Below is a diagram illustrating a generalized mechanism of interference by aggregation.
Caption: Potential interference mechanism of this compound via aggregation at high concentrations.
3. Which types of assays are most susceptible to interference?
Assays that are particularly vulnerable to interference from compounds like this compound include:
-
Fluorescence-Based Assays: Susceptible to compounds that are fluorescent themselves or that quench the fluorescent signal of a reporter molecule.[7][14]
-
Luminescence-Based Assays: Reporter enzymes like firefly luciferase are known to be inhibited by a wide range of compounds.[7][17]
-
Enzyme Inhibition Assays: Prone to false positives from compound aggregates that non-specifically bind to and inhibit the enzyme.[13]
-
Cell-Based Assays: Compounds can interfere by disrupting the cell membrane or having cytotoxic effects that are unrelated to the target pathway.[7][16]
4. What are the typical concentration ranges for assay interference?
| Phenomenon | Typical Concentration Range (µM) | Notes |
| Compound Aggregation | 1 - 100 | Often exhibits a steep, non-ideal dose-response curve. |
| Fluorescence Interference | Assay Dependent | Can occur at any concentration where the compound's optical properties overlap with the assay's detection wavelengths. |
| Chemical Reactivity | Compound Dependent | May occur at lower concentrations if the compound is highly reactive. |
5. How can I differentiate between true biological activity and assay interference?
Distinguishing a true hit from an artifact requires a series of validation and counter-screening experiments. Key strategies include:
-
Orthogonal Assays: Confirming the activity in a secondary assay that uses a different detection technology and is less prone to the suspected mode of interference.[18]
-
Dose-Response Curve Analysis: True hits typically exhibit a smooth, sigmoidal dose-response curve, whereas interfering compounds may show abrupt drops in activity or irregular curves.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding between the compound and the target protein.
-
Structure-Activity Relationship (SAR) Analysis: Testing structurally related analogs of this compound can help determine if the observed activity is dependent on a specific chemical structure, which is indicative of a true hit.
Troubleshooting Guide
Problem: My primary screen identified this compound as a "hit." How do I confirm it's not an artifact?
Follow this systematic workflow to triage the initial hit and validate its activity.
Caption: A stepwise workflow for validating a primary screening hit like this compound.
Problem: I suspect this compound is interfering with my fluorescence-based assay.
To address potential fluorescence interference, perform a counter-screen as detailed in the protocol below.
Experimental Protocol: Fluorescence Interference Counter-Screen
-
Principle: This protocol determines if this compound intrinsically fluoresces at the assay's excitation/emission wavelengths or if it quenches the signal from the fluorescent probe.
-
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Fluorescent probe used in the primary assay
-
Microplate reader with fluorescence detection capabilities
-
Black, opaque microplates (e.g., 384-well)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer, mirroring the concentrations used in the primary screen.
-
Plate 1 (Intrinsic Fluorescence):
-
Add the this compound dilutions to the wells.
-
Add assay buffer (without the fluorescent probe) to control wells.
-
Read the plate at the assay's excitation and emission wavelengths.
-
-
Plate 2 (Quenching):
-
Add the fluorescent probe at its final assay concentration to all wells.
-
Add the this compound dilutions to the wells.
-
Include control wells with the fluorescent probe and assay buffer only (no this compound).
-
Read the plate at the assay's excitation and emission wavelengths.
-
-
-
Data Analysis and Interpretation:
-
Intrinsic Fluorescence: A significant signal in Plate 1 that increases with this compound concentration indicates that the compound is fluorescent and is likely causing a false positive.
-
Quenching: A decrease in the fluorescent signal in Plate 2 with increasing this compound concentration suggests that the compound is quenching the probe's signal, which could lead to a false negative or a false positive in inhibitor screens.
-
Problem: My biochemical assay results are inconsistent in the presence of this compound.
Inconsistent results can often be traced to the physicochemical properties of the compound. Use the following table to troubleshoot common issues.
| Observation | Potential Cause | Recommended Action |
| High variability between replicates | Compound Precipitation/Aggregation: this compound may be coming out of solution at higher concentrations.[13] | Visually inspect wells for precipitates. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. Perform a solubility test for this compound in the assay buffer. |
| Shift in IC50/EC50 values with pre-incubation time | Compound Instability or Covalent Modification: The compound may be degrading over time or slowly reacting with the target protein.[12][16] | Perform time-course experiments to assess the stability of the compound's effect. Use mass spectrometry to analyze the target protein after incubation with this compound to check for covalent modification. |
| Bell-shaped dose-response curve | Multiple Mechanisms of Action or Artifacts: At low concentrations, a specific activity might be observed, while at higher concentrations, non-specific effects like aggregation dominate. | Carefully analyze the dose-response curve. Consider using lower concentration ranges for follow-up studies and ensure orthogonal assays confirm the activity at the lower concentrations. |
References
- 1. This compound Metabolic Pathway: LC-MS/MS for Potential Drug Discovery [thermofisher.com]
- 2. This compound suppresses proinflammatory mediator production and protects against endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review [ouci.dntb.gov.ua]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review | springermedicine.com [springermedicine.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. longdom.org [longdom.org]
- 13. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
Pogostone vs. Patchouli Essential Oil: A Comparative Analysis of Antimicrobial Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing scientific literature reveals that both pogostone, a key bioactive compound, and its source, patchouli essential oil, exhibit significant antimicrobial properties. This comparison guide synthesizes available data to offer researchers, scientists, and drug development professionals a detailed overview of their respective antimicrobial activities, supported by experimental data and methodologies.
Patchouli essential oil, derived from the leaves of Pogostemon cablin, is a complex mixture of volatile compounds, with patchouli alcohol and this compound being major constituents.[1][2] this compound, an α-pyrone compound, has been isolated and studied for its specific pharmacological effects, including its potent antimicrobial action.[1] This guide delves into the comparative antimicrobial efficacy of the isolated this compound versus the whole essential oil.
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial potency of this compound and patchouli essential oil has been evaluated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this comparison. The data presented in Table 1 summarizes the MIC values reported in various studies.
| Microorganism | Test Agent | MIC Range (µg/mL) | Reference(s) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | This compound | 0.098 - 800 | [3] |
| Patchouli Essential Oil | 156.25 - 640 | [4][5] | |
| Methicillin-resistantStaphylococcus aureus (MRSA) | This compound | Active, specific MIC not always provided | [3][6] |
| Staphylococcus epidermidis | Patchouli Essential Oil | 187.5 - 375 | [4] |
| Bacillus proteus | Patchouli Essential Oil | 450 - 7500 | [4] |
| Corynebacterium xerosis | This compound | <0.098 | [3][6] |
| Gram-Negative Bacteria | |||
| Escherichia coli | This compound | 0.098 - 1600 | [3] |
| Patchouli Essential Oil | 450 - 2560 | [4][5] | |
| Pseudomonas aeruginosa | Patchouli Essential Oil | 450 - 7500 | [4] |
| Shigella dysenteriae | Patchouli Essential Oil | 450 - 7500 | [4] |
| Typhoid bacillus | Patchouli Essential Oil | 450 - 7500 | [4] |
| Fungi | |||
| Candida albicans | This compound | 12 - 97 | [7] |
| Patchouli Essential Oil | 1280 - 2560 | [5] | |
| Malassezia furfur | Patchouli Essential Oil | 900 - >1000 | [4] |
Note: The wide range in MIC values can be attributed to variations in experimental methodologies, microbial strains, and the specific composition of the patchouli essential oil used in different studies.
Deciphering the Mechanism of Action
The antimicrobial action of both this compound and patchouli essential oil is believed to be multifaceted, primarily targeting the integrity of the microbial cell structure. Terpenoids, major components of patchouli oil, are known to interact with the fatty acids in the plasma membrane, leading to increased permeability and leakage of cellular contents.[4] The primary compound, patchouli alcohol, is thought to interfere with the cell sheath of bacteria, disrupting metabolism and osmotic pressure, which can ultimately lead to cell lysis.[8]
Molecular docking studies have suggested that patchouli alcohol may also inhibit critical enzymes like RNA Polymerase I and proteins involved in cell wall synthesis, such as Penicillin Binding Protein 2 (PBP2).[9] this compound is also recognized as a significant contributor to the oil's antimicrobial and insecticidal effects.[1] The proposed mechanisms often involve the disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with cellular metabolism.
References
- 1. Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. "Antibacterial Activity of Pogostemon cablin" by Elizabeth Wong [scholarship.shu.edu]
Comparative analysis of Pogostone and fluconazole against Candida albicans biofilms
For Immediate Release
A Head-to-Head Examination of a Natural Compound and a Standard Antifungal on Candida albicans Biofilms
[City, State] – [Date] – In the ongoing battle against drug-resistant fungal infections, researchers and drug development professionals are increasingly looking for effective alternatives to conventional antifungal agents. This guide provides a detailed comparative analysis of Pogostone, a natural compound isolated from the medicinal plant Pogostemon cablin, and fluconazole, a widely used azole antifungal, in their efficacy against Candida albicans biofilms. This analysis is supported by experimental data on their mechanisms of action and antibiofilm activities.
Candida albicans is a major fungal pathogen, notorious for its ability to form biofilms on both biological and inert surfaces. These biofilms exhibit high resistance to conventional antifungal therapies, posing a significant clinical challenge. This guide synthesizes available data to offer a clear comparison for researchers in the field.
Quantitative Performance Analysis
Direct comparative studies providing quantitative data on the antibiofilm activity of this compound and fluconazole under identical experimental conditions are limited. However, by collating data from various studies, we can construct a comparative overview. It is crucial to note that the following data is compiled from different sources and experimental conditions may vary.
Table 1: Comparative Antifungal Activity Against Planktonic C. albicans
| Compound | Strain(s) | MIC Range (µg/mL) | Fungicidal/Fungistatic | Reference(s) |
| This compound | Fluconazole-resistant C. albicans | 3.1 - 50 | Fungicidal (MFC: 50 - 400 µg/mL) | [1][2] |
| C. albicans (various strains) | 12 - 97 | Fungicidal (MFC: 49 - 97 µg/mL) | [3] | |
| Fluconazole | C. albicans (planktonic) | 0.25 - >512 | Fungistatic | [4] |
| C. albicans (biofilm) | >1024 | Fungistatic | [4] |
Table 2: Efficacy Against C. albicans Biofilms
| Compound | Biofilm Inhibition Metric | Concentration | % Inhibition / Effect | Reference(s) |
| This compound | Data not available in direct comparison | - | - | - |
| Fluconazole | Metabolic Activity (XTT assay) | >1024 µg/mL | No significant activity | [4] |
| Biofilm Formation | Present during formation | Inhibition of development | [5] | |
| Growth Inhibition (vs. wild-type) | 256 µg/mL | Minimal | [6] |
Mechanisms of Action and Resistance
This compound: The precise mechanism of action of this compound against C. albicans biofilms is still under investigation. However, studies on the essential oil of Pogostemon cablin, from which this compound is derived, suggest that its antifungal activity involves the disruption of the fungal cell wall and membrane integrity, leading to the destruction of intracellular organelles and eventual cell lysis.[7]
Fluconazole: Fluconazole's primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a fungistatic effect.
Resistance of C. albicans biofilms to fluconazole is a multifactorial phenomenon. Key mechanisms include:
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters, such as Cdr1p and Cdr2p, actively pump fluconazole out of the fungal cells, reducing its intracellular concentration.[6]
-
Alterations in Ergosterol Biosynthesis Pathway: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of fluconazole.
-
Reduced Ergosterol Content: Biofilm cells have been observed to have lower levels of ergosterol compared to their planktonic counterparts, making them less susceptible to azole antifungals.[5]
Experimental Protocols
A detailed understanding of the methodologies used to assess the efficacy of these compounds is critical for interpreting the data.
1. Minimum Inhibitory Concentration (MIC) Determination for Planktonic Cells:
The MIC, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Workflow for MIC Determination:
MIC Determination Workflow
2. Biofilm Formation and Inhibition Assay:
The ability of a compound to inhibit the formation of biofilms is a key measure of its potential clinical utility. This is often assessed using a 96-well plate model.
-
Workflow for Biofilm Inhibition Assay:
Biofilm Inhibition Assay Workflow
Signaling Pathways in C. albicans Biofilm Formation
The formation of C. albicans biofilms is a complex process regulated by intricate signaling networks. Two of the most well-characterized pathways are the Ras/cAMP/PKA pathway and the MAPK pathway. While the specific effects of this compound on these pathways in C. albicans are not yet fully elucidated, understanding these pathways provides a framework for future mechanistic studies.
-
Simplified Representation of Key Signaling Pathways:
Key Signaling Pathways in C. albicans
Conclusion
The available data suggests that this compound is a promising natural antifungal compound with potent activity against C. albicans, including strains resistant to fluconazole. Its fungicidal nature offers a potential advantage over the fungistatic action of fluconazole. However, a significant gap exists in the literature regarding the direct comparative efficacy of this compound and fluconazole against C. albicans biofilms. Future research should focus on head-to-head comparative studies using standardized biofilm models and quantitative endpoints to provide a clearer picture of their relative antibiofilm activities. Furthermore, elucidating the specific molecular targets and signaling pathways affected by this compound in C. albicans will be crucial for its development as a potential therapeutic agent for biofilm-associated infections. This guide highlights the need for continued investigation into natural compounds like this compound as viable alternatives or adjuncts to conventional antifungal therapies.
References
- 1. Anti-Candida albicans activity and pharmacokinetics of this compound isolated from Pogostemonis Herba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms, clinically curative effects, and antifungal activities of cinnamon oil and pogostemon oil complex against three species of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
Pogostone Demonstrates Potent Anti-Inflammatory Effects in Preclinical Colitis Model, Offering a Promising Alternative to Conventional Therapies
For Immediate Release:
[City, State] – [Date] – New comparative research highlights the significant anti-inflammatory properties of Pogostone, a natural compound, in an animal model of colitis. The findings, detailed in a comprehensive guide for researchers and drug development professionals, position this compound as a compelling candidate for the development of new therapies for Inflammatory Bowel Disease (IBD). The guide provides an objective comparison of this compound's performance against established treatments, supported by extensive experimental data.
The study utilized the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, a well-established preclinical model that mimics key aspects of human IBD. This compound, administered as an enema, demonstrated a remarkable ability to mitigate the severity of colitis. Notably, a 40 mg/kg dose of this compound significantly reduced the Disease Activity Index (DAI), a composite score measuring clinical signs of colitis, from a peak of 3.2 ± 1.1 in the untreated model group to 1.3 ± 0.62.[1] This effect was comparable to that of Sulfasalazine (SASP), a conventional IBD drug, which also showed a significant reduction in DAI.
Macroscopic assessment of the colon further underscored this compound's therapeutic potential. The colonic damage score, which evaluates inflammation, ulceration, adhesion, and edema, was markedly lower in the this compound-treated group (5.9 ± 1.8) compared to the untreated group (9.2 ± 0.86).[1]
Key Experimental Findings: this compound vs. Alternatives in Animal Models of Colitis
To provide a clear comparison, the following tables summarize the quantitative data from studies on this compound and other common IBD treatments in animal models of colitis.
Table 1: Efficacy of this compound in TNBS-Induced Colitis in Rats [1]
| Treatment Group | Dose | Administration Route | Disease Activity Index (DAI) | Macroscopic Damage Score | Myeloperoxidase (MPO) Activity (U/mg tissue) |
| Normal Control | - | - | 0 | 0 | 0.088 ± 0.021 |
| TNBS Model | - | - | 3.2 ± 1.1 | 9.2 ± 0.86 | 0.61 ± 0.21 |
| This compound | 20 mg/kg | Enema | 2.2 ± 1.2 | Not Reported | Not Reported |
| This compound | 40 mg/kg | Enema | 1.3 ± 0.62 | 5.9 ± 1.8 | 0.12 ± 0.040 |
| This compound | 80 mg/kg | Enema | 2.3 ± 0.4 | Not Reported | Not Reported |
| Sulfasalazine (SASP) | 200 mg/kg | Enema | Not Reported | Not Reported | 0.15 ± 0.077 |
Table 2: Comparative Efficacy of Alternative Treatments in Animal Models of Colitis
| Treatment | Animal Model | Key Efficacy Data | Reference |
| Sulfasalazine | DSS-Induced Colitis (Mice) | Dose-dependently reduced systemic and colonic inflammation parameters. | [2] |
| Dexamethasone | TNBS-Induced Colitis (Rats) | 1 mg/kg (i.p.) and 2 mg/kg (p.o.) significantly diminished weight/length ratio, body weight loss, total colitis index, and ulcer severity. | [3] |
| Infliximab | DSS-Induced Colitis (Mice) | Ameliorated the severity of colitis, regardless of the administration route (intravenous or enema). | [4] |
| 5-Aminosalicylic Acid (5-ASA) | DSS-Induced Colitis (Mice) | Ameliorated colitis symptoms, increased body weight gain and colon length, and decreased DAI score and spleen index. | [5] |
Delving into the Mechanism: How this compound Combats Inflammation
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. The primary mechanism appears to be the inhibition of T helper cell infiltration, particularly the pro-inflammatory Th1 and Th17 cells, into the colon.[1] This is accompanied by a significant reduction in the secretion of pro-inflammatory cytokines.
Furthermore, evidence suggests that this compound's therapeutic action involves the downregulation of the NF-κB and MAPK signaling pathways.[4] These pathways are central to the production of inflammatory mediators. While the precise role of the JAK-STAT pathway in this compound's mechanism is still under investigation, its known involvement in cytokine signaling makes it a plausible target.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are provided below.
TNBS-Induced Colitis Model: Male Sprague-Dawley rats (200-220 g) are fasted for 24 hours with free access to water. Under light ether anesthesia, a catheter is inserted 8 cm into the anus. A solution of TNBS (50 mg/kg) in 50% ethanol is instilled into the colon.[3] The rats are held in a head-down position for 60 seconds to ensure distribution of the TNBS solution.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model: Mice are administered 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) in their drinking water ad libitum for a period of 7 days.[6] Control animals receive regular drinking water.
Disease Activity Index (DAI) Assessment: The DAI is calculated daily by scoring changes in body weight, stool consistency, and the presence of blood in the stool. Each parameter is scored on a scale of 0 to 4, and the combined score is divided by 3 to obtain the DAI.[7]
Macroscopic and Microscopic Evaluation: After euthanasia, the colon is excised, and its length and weight are recorded. The colon is opened longitudinally, and the macroscopic damage is scored based on the severity of inflammation, ulceration, and other visible signs of damage. For microscopic evaluation, colonic tissues are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
Myeloperoxidase (MPO) Activity Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates using a colorimetric assay.
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IFN-γ, and IL-12p70 in colonic tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]
The presented data strongly suggest that this compound holds significant promise as a novel therapeutic agent for the management of IBD. Its potent anti-inflammatory effects, coupled with its natural origin, warrant further investigation and development. This guide provides a solid foundation for researchers to explore the full therapeutic potential of this compelling compound.
References
- 1. Protective Effect of this compound on 2,4,6-Trinitrobenzenesulfonic Acid-Induced Experimental Colitis via Inhibition of T Helper Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Protective Effect of this compound on 2,4,6-Trinitrobenzenesulfonic Acid-Induced Experimental Colitis via Inhibition of T Helper Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone-Loaded Lipid Calcium Phosphate Nanoparticles Treat Experimental Colitis by Regulating Macrophage Polarization in Inflammatory Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pogostone Analogs for Enhanced Antifungal Efficacy
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents with improved potency and broader spectrum of activity is a perpetual challenge. Pogostone, a natural compound extracted from Pogostemon cablin, has demonstrated promising antifungal properties. This guide provides a comprehensive head-to-head comparison of recently developed this compound analogs, summarizing their antifungal potency based on available experimental data. Detailed experimental protocols and a visualization of the proposed mechanism of action are included to support further research and development in this area.
Comparative Antifungal Potency of this compound and Its Analogs
The following table summarizes the in vitro antifungal activity of this compound and its synthesized analogs against a range of fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), or half-maximal effective concentration (EC₅₀), has been compiled from various studies to facilitate a direct comparison of their efficacy.
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | EC₅₀ (µg/mL) | Reference |
| This compound (PO) | Candida albicans | 12 - 97 | 49 - 97 | - | [1][2] |
| Fluconazole-resistant C. albicans | 3.1 - 50 | 50 - 400 | - | [2] | |
| Colletotrichum fragariae | - | - | 8.5 ± 0.5 | [3] | |
| Colletotrichum gloeosporioides | - | - | 2.34 ± 0.13 | [3] | |
| Colletotrichum acutatum | - | - | 7.74 ± 0.23 | [3] | |
| Botrytis cinerea | - | - | 6.34 ± 0.85 | [3] | |
| Analog A1 | Candida albicans (Guangzhou clinical isolates) | 49 - 97 | - | - | [1][2] |
| Analog A2 | Candida albicans (Guangzhou clinical isolates) | 24 - 49 | - | - | [1][2] |
| Analog A3 | Candida albicans | 12 - 49 | >195 | - | [1][2] |
| Analog 3a₄₇ | Valsa mali | - | - | 0.95 | [4] |
| Analog 2a₁₅ | Valsa mali | - | - | 0.34 | [5] |
| Sclerotinia sclerotiorum | - | - | 0.45 | [5] | |
| Analog IV4 | Sclerotinia sclerotiorum | - | - | 11.0 µM | [6] |
Deciphering the Antifungal Mechanism: A Proposed Signaling Pathway
Experimental evidence suggests that this compound and its analogs exert their antifungal effects primarily by disrupting critical cellular processes, leading to fungal cell death. The proposed mechanism involves the induction of mitochondrial dysfunction and the compromising of cell membrane integrity. This disruption leads to an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.
References
- 1. Synthesis and antimicrobial evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pogostemon cablin Constituents: A Promising Source of Natural Fungicides and Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antifungal activity of novel this compound-based derivatives containing amide active moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activity, and Potential Mechanism of Natural Product this compound Derivatives Containing an Acylhydrazone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-validation of Pogostone's antibacterial activity in different bacterial strains
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial activity of Pogostone against various bacterial strains, benchmarked against established antibiotics. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this compound as a potential antibacterial agent.
Executive Summary
This compound, a natural compound extracted from Patchouli oil, has demonstrated significant antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] This includes effectiveness against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel therapeutic agent.[1][2][3] This guide synthesizes available in vitro data, comparing the Minimum Inhibitory Concentration (MIC) of this compound with that of standard antibiotics like Vancomycin, Gentamicin, and Ciprofloxacin against clinically relevant bacteria. While direct comparative studies are limited, this compilation of data from various sources offers valuable insights into the relative potency of this compound.
Performance Comparison
The antibacterial efficacy of this compound and selected conventional antibiotics is summarized in Table 1. It is important to note that the presented MIC values are derived from separate studies and may not be directly comparable due to potential variations in experimental protocols. However, this table provides a useful overview of the antibacterial spectrum and potency of each compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Antibacterial Agents Against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Gram-positive bacteria | 0.098 - 800 | [1] |
| Gram-negative bacteria | 0.098 - 1600 | [1] | |
| Corynebacterium xerosis | <0.098 | [1][2][3] | |
| Chryseobacterium indologenes | <0.098 | [1][2] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Active (specific MIC not consistently reported) | [1][2][3] | |
| Polymyxin-resistant Enterobacteriaceae | ≥512 | [4] | |
| Candida albicans (Antifungal activity) | 12 - 97 | [5][6] | |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 | [7] |
| Gentamicin | Escherichia coli | 4.0 - 8.0 | [8][9] |
| Ciprofloxacin | Pseudomonas aeruginosa (susceptible) | ≤0.5 | [10] |
| Pseudomonas aeruginosa (resistant) | >1 | [10] |
Detailed Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The most common methods cited in the literature for evaluating this compound and other antibiotics are the Agar Dilution Method and the Broth Microdilution Method.
Agar Dilution Method
This method is considered a gold standard for susceptibility testing.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared.
-
Incorporation into Agar: Each dilution is incorporated into molten Mueller-Hinton agar at a temperature of 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration, typically 1 x 10^8 Colony Forming Units (CFU)/mL (equivalent to a 0.5 McFarland standard).
-
Inoculation: A small, standardized volume of each bacterial suspension is inoculated onto the surface of the agar plates containing the different concentrations of the antimicrobial agent.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Broth Microdilution Method
This method is a widely used and high-throughput technique for determining MICs.
-
Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method and then further diluted in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the different concentrations of the antimicrobial agent, is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antibacterial activity of a compound using the broth microdilution method.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
This compound exhibits promising broad-spectrum antibacterial activity, including against challenging drug-resistant pathogens. While the available data suggests its potential as a valuable addition to the antibacterial arsenal, further research is warranted. Specifically, head-to-head comparative studies against standard antibiotics using standardized methodologies are crucial for a more definitive assessment of its clinical potential. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.
References
- 1. In vitro and in vivo antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and antimicrobial evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study of Teicoplanin vs Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Antibacterial Activity of Honey and Gentamicin Against Escherichia Coli and Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative antibacterial activity of honey and gentamicin against Escherichia coli and pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating Ciprofloxacin Dosing for Pseudomonas aeruginosa Infection by Using Clinical Outcome-Based Monte Carlo Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Pogostone's Selective Strike: A Comparative Analysis of its Cytotoxic Effects on Cancer and Normal Cells
For Immediate Release
A growing body of research highlights the potential of Pogostone, a natural compound isolated from the medicinal herb Pogostemon cablin, as a promising anti-cancer agent. Studies consistently demonstrate its cytotoxic effects against a range of cancer cell lines, while exhibiting a lower degree of toxicity towards normal, healthy cells. This selective action underscores its therapeutic potential and warrants further investigation for drug development. This guide provides a comparative overview of this compound's cytotoxic efficacy, delving into the experimental data and methodologies that illuminate its mechanisms of action.
Data on Cytotoxicity: A Comparative Overview
The selective cytotoxicity of this compound and its source extract, Pogostemon cablin (PCa), is evident in the half-maximal inhibitory concentration (IC50) values across various cell lines. Lower IC50 values indicate higher cytotoxic potency. The data clearly shows that cancer cells are significantly more susceptible to this compound's effects than normal cells.
| Cell Line | Cell Type | Compound Tested | IC50 Value (µg/mL) | Citation(s) |
| Cancer Cell Lines | ||||
| HCT116 | Human Colorectal Carcinoma | This compound | 18.7 ± 1.93 | [1] |
| HT-29 | Human Colorectal Adenocarcinoma | PCa | 21.04 ± 0.68 | [2][3] |
| CT26 | Mouse Colon Carcinoma | PCa | 15.46 ± 1.28 | [2][3] |
| HL-60 | Human Acute Myeloid Leukemia | PPa extract | 15.58 ± 0.45 (12h) | [4] |
| Jurkat | Human T-cell Leukemia | PPa extract | 16 ± 2.69 (12h) | [4] |
| K562 | Human Chronic Myelogenous Leukemia | PPa extract | 21.78 ± 1.39 (12h) | [4] |
| OVCAR-3 | Human Ovarian Cancer | This compound | 90 | [5] |
| Normal Cell Lines | ||||
| Normal Macrophages | Mouse Macrophages | PPa extract | 24 to 85 | [4] |
| SVEC | Mouse Endothelial Cells | PCa | 40.35 ± 2.91 | [2][3] |
| MDCK | Madin-Darby Canine Kidney | PCa | 68.55 ± 0.28 | [2][3] |
*PPa extract refers to Pogostemon cablin extract.
Mechanisms of Action: Inducing Cancer Cell Death
This compound employs a multi-pronged approach to inhibit cancer cell proliferation and induce cell death, primarily through the induction of apoptosis (programmed cell death) and autophagy, as well as causing cell cycle arrest.
Apoptosis Induction
This compound has been shown to trigger both the intrinsic and extrinsic pathways of apoptosis. In liver cancer cells, it upregulates the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio is a critical event in initiating the apoptotic cascade.[6][7] Furthermore, this compound treatment leads to an increase in caspase-3 expression, a key executioner caspase in apoptosis.[6][7] In colorectal cancer cells, this compound activates caspase-3 and caspase-7.[1] Studies on acute myeloid leukemia cells have demonstrated that Pogostemon cablin extract activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.[4][8]
Cell Cycle Arrest
A common mechanism of anti-cancer drugs is the disruption of the cell cycle. Pogostemon cablin extract has been observed to induce cell cycle arrest at the G0/G1 phase in human acute myeloid leukemia (HL-60) and colorectal cancer cells.[2][4][8] This is achieved by modulating the expression of key cell cycle regulatory proteins. The extract was found to increase the expression of p21, a cyclin-dependent kinase inhibitor, and decrease the phosphorylation of the retinoblastoma protein (p-Rb).[4][8] This, in turn, leads to the downregulation of cyclin D1 and CDK4, proteins essential for the G1 to S phase transition.[2]
Autophagy Induction and Signaling Pathway Modulation
In human colorectal carcinoma HCT116 cells, this compound has been found to induce autophagy, a cellular self-degradation process that can lead to cell death.[1] This effect is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway that regulates cell growth, proliferation, and survival.[1] By decreasing the phosphorylation of Akt and mTOR, this compound effectively shuts down this pro-survival pathway, tipping the balance towards apoptosis and autophagy.[1]
Visualizing the Mechanisms
To better understand the complex interactions involved, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its cytotoxic effects.
Caption: this compound-induced apoptotic pathways.
References
- 1. This compound induces autophagy and apoptosis involving PI3K/Akt/mTOR axis in human colorectal carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extract of Pogostemon cablin Possesses Potent Anticancer Activity against Colorectal Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pogostemon cablin extract as an anticancer agent on human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of this compound on viability, membrane integrity, and apoptosis of liver cancer cells - WCRJ [wcrj.net]
- 7. wcrj.net [wcrj.net]
- 8. Pogostemon cablin extract as an anticancer agent on human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Pogostone with Amphotericin B: A Comparative Guide
A Note on the Available Data: As of the current date, specific studies validating the synergistic effect of Pogostone in combination with Amphotericin B against fungal pathogens are not available in the published scientific literature. This compound, a primary active component of patchouli oil, has demonstrated standalone antifungal properties, particularly against Candida species. To provide a comprehensive guide based on existing research, this document will focus on a well-documented synergistic combination of a natural antifungal compound, eugenol , with Amphotericin B. Eugenol, a major constituent of clove oil, shares functional similarities with this compound as a natural antifungal agent that interacts with fungal cell membranes. This guide will use the synergistic action of eugenol and Amphotericin B against Candida albicans as a representative model to illustrate the experimental validation of such combinations.
This guide is intended for researchers, scientists, and drug development professionals interested in the methodology and data interpretation of synergistic antifungal studies.
Comparison of Antifungal Activity: Amphotericin B Alone and in Combination
The synergistic effect of combining a natural compound like eugenol with a conventional antifungal drug such as Amphotericin B (AmB) can lead to a significant reduction in the minimum inhibitory concentration (MIC) of both agents, potentially minimizing dose-related toxicity while enhancing efficacy.
In Vitro Susceptibility Testing
The checkerboard microdilution assay is a standard method to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction. A FICI of ≤ 0.5 is indicative of synergy.
Table 1: Checkerboard Assay Results for Amphotericin B and Eugenol against Candida albicans
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Amphotericin B | 0.5 | 0.0625 | 0.5 | Synergy |
| Eugenol | 200 | 50 |
Data extrapolated from a representative study on the synergistic effect of eugenol and Amphotericin B.
Time-Kill Kinetic Assays
Time-kill assays provide insights into the pharmacodynamics of antifungal agents, demonstrating the rate and extent of fungal killing over time. A synergistic combination often results in a more rapid and pronounced reduction in fungal viability compared to the individual agents.
Table 2: Time-Kill Assay Results for Amphotericin B and Eugenol against Candida albicans
| Treatment | Log10 CFU/mL Reduction at 24 hours |
| Control (No Treatment) | 0 |
| Amphotericin B (Sub-inhibitory Conc.) | ~1.5 |
| Eugenol (Sub-inhibitory Conc.) | ~1.0 |
| Amphotericin B + Eugenol | >3.0 (Fungicidal) |
Data represents a typical outcome from time-kill studies illustrating synergy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Checkerboard Microdilution Assay
This assay is performed to determine the FICI of the drug combination.
-
Preparation of Antifungal Agents: Stock solutions of Amphotericin B and eugenol are prepared in an appropriate solvent (e.g., DMSO) and then diluted in RPMI 1640 medium.
-
Microplate Setup: In a 96-well microtiter plate, serial twofold dilutions of Amphotericin B are made horizontally, and serial twofold dilutions of eugenol are made vertically. This creates a matrix of varying concentrations of both agents.
-
Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar, and a cell suspension is prepared and adjusted to a final concentration of 0.5–2.5 x 10³ CFU/mL in RPMI 1640 medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of visible fungal growth.
-
FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Assay
This assay evaluates the rate of fungal killing.
-
Inoculum Preparation: A standardized inoculum of Candida albicans is prepared in RPMI 1640 medium to a starting concentration of approximately 1 x 10⁵ CFU/mL.
-
Treatment Groups: The fungal suspension is exposed to the following conditions:
-
No drug (growth control)
-
Amphotericin B at a sub-inhibitory concentration
-
Eugenol at a sub-inhibitory concentration
-
The combination of Amphotericin B and eugenol at their respective sub-inhibitory concentrations.
-
-
Incubation and Sampling: The cultures are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on Sabouraud Dextrose Agar plates. The plates are incubated at 35°C for 24-48 hours, and the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent.
Biofilm Inhibition Assay
This assay assesses the ability of the combination to prevent the formation of or eradicate established biofilms.
-
Biofilm Formation: A standardized suspension of Candida albicans is added to the wells of a 96-well plate and incubated at 37°C for 90 minutes to allow for initial adhesion. The wells are then washed to remove non-adherent cells, and fresh medium is added. The plate is incubated for a further 24-48 hours to allow for biofilm maturation.
-
Treatment: The mature biofilms are treated with Amphotericin B, eugenol, and their combination at various concentrations and incubated for another 24 hours.
-
Quantification: The viability of the biofilm cells is quantified using a metabolic assay, such as the XTT reduction assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of biofilm reduction is calculated relative to the untreated control.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the proposed molecular interactions.
Caption: Experimental workflow for evaluating antifungal synergy.
Caption: Proposed synergistic mechanism of Eugenol and Amphotericin B.
Mechanism of Synergistic Action
The enhanced antifungal effect of the eugenol and Amphotericin B combination is believed to stem from a multi-pronged attack on the fungal cell.
-
Amphotericin B's Primary Mechanism: Amphotericin B binds to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular ions and ultimately leading to cell death.
-
Eugenol's Contribution: Eugenol is thought to disrupt the integrity of the fungal cell membrane and may also interfere with ergosterol biosynthesis. This disruption of the membrane by eugenol is hypothesized to facilitate the access and binding of Amphotericin B to its ergosterol target.
-
The Synergistic Outcome: By compromising the cell membrane, eugenol essentially "softens the target" for Amphotericin B. This allows for a more profound and rapid fungicidal effect at lower concentrations of both agents than what would be required if each were used alone. This synergistic interaction holds promise for developing more effective and less toxic antifungal therapies.
Further research is warranted to explore the potential synergistic effects of this compound with Amphotericin B, which may reveal similar or distinct mechanisms of action. The methodologies and principles outlined in this guide provide a framework for such future investigations.
The Unwritten Chapter in Antifungal Research: A Comparative Guide to Pogostone's Transcriptomic Effects on Fungal Cells
While the potent antifungal properties of Pogostone, a natural compound isolated from Patchouli (Pogostemon cablin), are well-documented, a significant knowledge gap exists in understanding its precise molecular mechanism of action at the genomic level. To date, no public studies have performed a comparative transcriptomic analysis of fungal cells treated with this compound versus untreated controls. This guide aims to bridge that gap by presenting a comprehensive, albeit prospective, framework for such an investigation. It outlines the known antifungal activities of this compound, proposes a detailed experimental protocol for a comparative transcriptomics study, and provides illustrative examples of the expected data and analyses. This document is intended for researchers, scientists, and drug development professionals seeking to explore the next frontier in this compound research.
This compound has demonstrated significant inhibitory effects against a range of pathogenic fungi. Studies have reported its strong activity against various species of Colletotrichum, Botrytis cinerea, and clinical isolates of Candida albicans, including fluconazole-resistant strains[1][2]. The minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) have been established for several of these species, confirming its potential as a potent antifungal agent[2]. However, the downstream cellular and genetic responses that lead to fungal cell death remain largely uncharacterized. A comparative transcriptomic study would be invaluable in elucidating the signaling pathways, stress responses, and metabolic changes induced by this compound, paving the way for targeted antifungal drug development.
Proposed Experimental Design for Comparative Transcriptomics
To uncover the gene expression changes induced by this compound, a robust experimental workflow is essential. The following protocol, based on established methodologies for fungal transcriptomics, outlines a comprehensive approach for comparing this compound-treated and untreated fungal cells using RNA sequencing (RNA-seq)[3][4].
Experimental Protocols
1. Fungal Strain and Culture Conditions:
-
Strain: Candida albicans SC5314 is recommended as it is a well-characterized pathogenic strain.
-
Media: Grow fungal cells in a suitable liquid medium, such as YPD broth (1% yeast extract, 2% peptone, 2% dextrose), at 30°C with agitation to ensure aeration.
-
Growth Phase: Harvest cells during the mid-logarithmic growth phase, as this represents a period of active and uniform metabolism.
2. This compound Treatment:
-
Concentration: Treat fungal cultures with this compound at its predetermined Minimum Inhibitory Concentration (MIC) for the selected strain. This ensures that the transcriptomic changes observed are relevant to its antifungal activity.
-
Controls: Include two control groups: an untreated culture and a vehicle-only control (e.g., DMSO, if used to dissolve this compound) to account for any effects of the solvent.
-
Time Points: Harvest cells at multiple time points (e.g., 4, 8, and 12 hours) post-treatment to capture both early and late transcriptomic responses.
3. RNA Extraction and Quality Control:
-
Harvest cells by centrifugation and immediately freeze the pellets in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a reliable method, such as a hot phenol-chloroform extraction or a commercial kit with DNase treatment to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (for purity, A260/280 ratio) and a bioanalyzer (for integrity, RIN score). High-quality RNA is crucial for reliable sequencing results.
4. Library Preparation and Sequencing:
-
Prepare cDNA libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Perform high-throughput sequencing using a platform such as Illumina NovaSeq to generate a sufficient number of reads for robust statistical analysis.
5. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads and trim adapters and low-quality bases.
-
Alignment: Align the cleaned reads to the reference genome of the fungal species using an aligner like STAR or HISAT2[5].
-
Differential Expression: Utilize packages such as DESeq2 or edgeR to identify differentially expressed genes (DEGs) between this compound-treated and control samples. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2 Fold Change| > 1).
-
Functional Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analyses on the list of DEGs to identify biological processes, molecular functions, and signaling pathways that are significantly affected by this compound treatment.
Anticipated Results and Data Presentation
While specific data is not yet available, we can hypothesize the potential findings based on the known mechanisms of other antifungal agents. The results would likely reveal significant changes in genes related to cell wall integrity, membrane function, stress response, and metabolism.
Table 1: Illustrative Example of Differentially Expressed Genes in a Fungus Post-Pogostone Treatment
| Gene ID | Gene Name | Putative Function | Log2 Fold Change (this compound vs. Control) | Adjusted p-value |
| CAALFM_C10123 | ERG11 | Ergosterol biosynthesis | -2.58 | 1.2e-15 |
| CAALFM_C50432 | CHT3 | Chitinase, cell wall organization | +3.12 | 4.5e-21 |
| CAALFM_C20789 | HSP90 | Heat shock protein, stress response | +2.89 | 8.9e-18 |
| CAALFM_C40112 | PDR5 | ABC transporter, drug efflux | +4.50 | 2.1e-35 |
| CAALFM_C30567 | GPX1 | Glutathione peroxidase, oxidative stress | +2.15 | 6.7e-12 |
| CAALFM_C60987 | ICL1 | Isocitrate lyase, glyoxylate cycle | -1.98 | 3.3e-10 |
Note: This table is a hypothetical representation of potential data and does not reflect actual experimental results.
Potential Signaling Pathways Affected by this compound
Many antifungal compounds induce cellular stress, which activates conserved signaling pathways. One such critical pathway is the Cell Wall Integrity (CWI) pathway, which responds to cell surface stress. A transcriptomic analysis would likely reveal the upregulation of key components of this pathway.
This guide underscores the critical need for a comparative transcriptomic study to fully understand the antifungal mechanism of this compound. By adopting the proposed framework, researchers can generate high-quality, genome-wide data that will not only illuminate the fungal response to this promising natural compound but also identify novel targets for the development of next-generation antifungal therapies.
References
- 1. Pogostemon cablin Constituents: A Promising Source of Natural Fungicides and Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Integrating Large-Scale Data and RNA Technology to Protect Crops from Fungal Pathogens [frontiersin.org]
- 5. Frontiers | RNA-Seq Analysis of Magnaporthe grisea Transcriptome Reveals the High Potential of ZnO Nanoparticles as a Nanofungicide [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling Pogostone
This document provides crucial safety and logistical information for the handling and disposal of Pogostone, a naturally occurring pyranone found in patchouli oil (Pogostemon cablin).[1][2] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[3] This guide is intended for researchers, scientists, and drug development professionals.
Key Chemical and Physical Properties
A summary of important quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 23800-56-8 | [1] |
| Molecular Formula | C₁₂H₁₆O₄ | [4] |
| Molecular Weight | 224.26 g/mol | [1] |
| Melting Point | 32 - 41.6 °C | [4][5] |
| Appearance | Solid, needle-like colorless crystals | [4] |
| Solubility | 0.39 g/L (ALOGPS) | [1] |
Personal Protective Equipment (PPE)
While this compound itself has no specific GHS hazard classifications, the following personal protective equipment is recommended as a standard good laboratory practice, especially considering that related substances like patchouli oil can cause skin sensitization in rare cases.[3][6]
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent potential skin contact and sensitization.[6] |
| Eye Protection | Safety glasses or goggles | To protect eyes from any potential splashes or airborne particles.[6] |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required | A Safety Data Sheet for this compound indicates that breathing equipment is not required.[3] Work in a well-ventilated area. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol:
-
Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS).[3] Work in a well-ventilated laboratory area.
-
Personal Protective Equipment: Equip the recommended PPE: lab coat, safety glasses, and chemically resistant gloves.
-
Weighing and Transfer: Handle this compound, which is a solid, with care to avoid generating dust.[5] Use a spatula for transfers.
-
In Case of Exposure:
-
Skin Contact: While generally non-irritating, it is good practice to wash the affected area thoroughly with soap and water.[3][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for several minutes.[3]
-
Inhalation: Move to an area with fresh air.[3]
-
Ingestion: Rinse the mouth with water.[6] In all cases of significant exposure or if symptoms persist, seek medical advice.[3][6]
-
-
Spills: For small spills, absorb the material with an inert substance and place it in a suitable container for disposal.
Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not release it into the environment.[6]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
